molecular formula C3H5N3O B122909 3-amino-1H-pyrazol-5(4H)-one CAS No. 6126-22-3

3-amino-1H-pyrazol-5(4H)-one

Cat. No.: B122909
CAS No.: 6126-22-3
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3) is a versatile chemical building block in medicinal chemistry and drug discovery. This high-purity compound serves as a crucial precursor for synthesizing diverse heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which are structurally related to bioactive molecules like the sedative-hypnotic drug Zaleplon . The 3-amino-1H-pyrazole core is a privileged scaffold in kinase inhibitor development . Recent research has leveraged this moiety to create potent inhibitors targeting understudied kinases like CDK16, a member of the PCTAIRE subfamily associated with breast, prostate, and cervical cancers . These inhibitors demonstrate high cellular potency and can induce G2/M phase cell cycle arrest . Beyond oncology, pyrazol-5-one derivatives exhibit significant antimicrobial properties, showing potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . The compound's reactivity allows for regiospecific syntheses under microwave irradiation, enabling efficient exploration of chemical space for new drug candidates . With a molecular formula of C₃H₅N₃O and a molecular weight of 99.09 g/mol, it is supplied with a purity of ≥98% . This product is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELIBMUMKLRTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973899
Record name 5-Imino-4,5-dihydro-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6126-22-3, 5833-31-8
Record name 5-Amino-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6126-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,4-dihydro-3H-pyrazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6126-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6126-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6126-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Imino-4,5-dihydro-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,4-dihydro-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance of Pyrazolone Heterocycles in Synthetic and Medicinal Chemistry Research

Pyrazolone (B3327878) and its derivatives represent a critical class of heterocyclic compounds that are integral to numerous established therapeutic agents. tandfonline.comresearchgate.net The pyrazolone nucleus is a five-membered lactam ring containing two adjacent nitrogen atoms and a ketonic group. ijpsr.com This structural motif is a key element in drugs targeting a variety of biological endpoints. nih.gov The high therapeutic potential of pyrazolone-based drugs has spurred medicinal chemists to synthesize a vast number of novel chemotherapeutic agents. ijpsr.com

The broad spectrum of pharmacological activities associated with pyrazolone derivatives is extensive, encompassing antimicrobial, antifungal, anti-inflammatory, antitumor, and antidepressant properties. ijpsr.comnih.gov For instance, well-known drugs such as the anti-inflammatory agents celecoxib (B62257) and lonazolac, the anti-obesity drug rimonabant, and the analgesic difenamizole (B1670549) all feature a pyrazolone core. tandfonline.comresearchgate.net The versatility of the pyrazolone scaffold also extends to its use as precursors for dyes, pigments, and pesticides. ijpsr.com

The synthetic utility of pyrazolones is equally significant. They serve as valuable intermediates in the construction of various bioactive molecules. ijpsr.com The reactivity of the pyrazolone ring allows for the introduction of diverse functional groups, enabling the fine-tuning of the pharmacological profile of the resulting derivatives. This adaptability has made pyrazolones a subject of intense investigation in the quest for new and improved therapeutic agents. nih.gov

Overview of Current Research Trajectories for 3 Amino 1h Pyrazol 5 4h One and Its Derivatives

Classical Synthetic Routes and Refinements

Traditional methods for synthesizing the pyrazolone (B3327878) core remain prevalent due to their reliability and simplicity. These routes often involve condensation reactions under reflux conditions.

Refluxing Sodium Cyanoacetate (B8463686) with Hydrazine (B178648) Hydrate (B1144303)

A widely utilized and classical method for the synthesis of this compound involves the reaction of sodium cyanoacetate with hydrazine hydrate. nih.gov This procedure is typically carried out in an ethanolic solution with a base, such as sodium ethoxide, and heated under reflux. nih.gov

The reaction proceeds through the nucleophilic attack of hydrazine on the carbonyl carbon of the cyanoacetate, leading to a hydrazide intermediate. Subsequent intramolecular cyclization forms the pyrazole ring. Under the basic reaction conditions, the cyano group undergoes hydrolysis to yield the final amino group. This method is known for providing good yields, with reports of up to 87% after recrystallization. nih.gov

Table 1: Key Parameters for Synthesis via Sodium Cyanoacetate and Hydrazine Hydrate

Parameter Conditions
Reactants Sodium Cyanoacetate, Hydrazine Hydrate
Solvent Ethanol (B145695)
Catalyst/Base Sodium Ethoxide
Temperature Reflux (~78°C)
Reaction Time ~1 hour

| Reported Yield | 87% |

Condensation Reactions of Hydrazine Hydrate with Esters

Another classical approach involves the condensation of hydrazine hydrate with various esters, particularly β-keto esters like ethyl acetoacetate (B1235776) or ethyl cyanoacetate. nih.gov While the reaction with ethyl acetoacetate directly yields 3-methyl-1H-pyrazol-5(4H)-one, subsequent functionalization is required to introduce the amino group.

However, the use of ethyl cyanoacetate in a one-pot reaction with hydrazine hydrate and an aldehyde can directly lead to derivatives of this compound. nih.govresearchgate.net This condensation is a versatile method for creating a library of substituted pyrazolones. The reaction of β-keto esters with hydrazine derivatives in refluxing methanol (B129727) has also been reported to produce various pyrazolone derivatives. arkat-usa.org

Advanced Synthetic Approaches

In recent years, a focus on green chemistry and efficiency has led to the development of advanced synthetic methodologies that offer significant advantages over classical techniques.

Multicomponent Reactions (MCRs) for Enhanced Derivatization

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. rsc.orglongdom.org These reactions are highly atom-economical and allow for the rapid generation of diverse libraries of compounds. For the synthesis of this compound derivatives, MCRs often involve the combination of an aldehyde, an active methylene compound like malononitrile (B47326), and a hydrazine derivative.

These one-pot syntheses can be catalyzed by various agents, including molecular iodine, and can be performed in environmentally benign solvents like water. longdom.orgnih.gov The versatility of MCRs allows for the incorporation of a wide range of substituents, leading to derivatives with diverse chemical properties. nih.gov For instance, a one-pot, three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles has been developed using both thermal and microwave activation. researchgate.net

One-Pot, Solvent-Free Methodologies

In line with the principles of green chemistry, one-pot, solvent-free syntheses have been developed to minimize waste and energy consumption. rsc.orgnih.gov These methods often involve heating a mixture of the reactants without any solvent, sometimes in the presence of a catalyst. rsc.org

For example, an efficient one-pot, three-component synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals was achieved by simply refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free and catalyst-free conditions. rsc.org Similarly, pyrano[2,3-c]pyrazoles can be obtained by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of a solvent. nih.gov These solvent-free approaches are not only environmentally friendly but also often lead to high yields and simplified work-up procedures. rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com The synthesis of this compound and its derivatives has been successfully adapted to microwave conditions. researchgate.netresearchgate.net

For instance, the synthesis of pyrazoline derivatives under microwave irradiation has been shown to be more efficient than conventional heating, with reaction times reduced from hours to minutes. researchgate.net Microwave-assisted one-pot, multi-component reactions have also been developed for the synthesis of pyrazolone derivatives under solvent-free conditions, further enhancing the efficiency and green credentials of the synthesis. mdpi.comscispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazoline Derivatives

Method Reaction Time Yield
Conventional Heating 4-12 hours Good to High

| Microwave Irradiation | 2-6 minutes | Comparable or Higher |

Ultrasound-Assisted Methods for Derivative Synthesis

Ultrasound irradiation has emerged as a significant green chemistry technique for the synthesis of pyrazolone derivatives, offering advantages such as reduced reaction times, higher yields, and milder reaction conditions. rsc.orgbohrium.com This method has been successfully applied in various synthetic protocols.

One notable application is the one-pot, four-component reaction for synthesizing dihydropyrano[2,3-c]pyrazoles. This reaction involves ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile under ultrasound irradiation at room temperature in an aqueous medium. bohrium.com The use of catalysts like cyanuric acid and 1-methyl imidazole (B134444) has been reported to facilitate this transformation, providing excellent yields. bohrium.com Similarly, a catalyst-free approach for the multicomponent synthesis of pyrazoles in water under ultrasound has been described, highlighting the method's efficiency and the avoidance of traditional purification steps. nih.gov

Ultrasound has also been effectively used in the synthesis of pyrazoles containing heterocyclic components, where it significantly shortens reaction times compared to conventional methods. researchgate.net For instance, the synthesis of 3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one derivatives via Knoevenagel condensation demonstrated improved yields and shorter reaction times under ultrasonication compared to conventional heating. bohrium.com

The benefits of ultrasound-assisted synthesis are further exemplified in the preparation of various heterocyclic systems based on the pyrazolone moiety, where it is often used alongside microwave irradiation to enhance reaction efficiency. researchgate.net These methods are part of a broader trend towards developing more sustainable and efficient synthetic routes in medicinal and organic chemistry. rsc.org

Diazo Coupling Reactions for Pyrazolone Derivatives

Diazo coupling reactions are a fundamental method for the synthesis of various pyrazolone derivatives, particularly those bearing an azo group. evitachem.comresearchgate.net This reaction typically involves the coupling of a diazonium salt with a pyrazolone derivative.

For example, the diazonium salt of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-2-one (4-aminoantipyrine) can be coupled with active methylene compounds like ethyl acetoacetate and ethyl benzoylacetate to form corresponding diazo compounds. These intermediates can then be reacted with hydrazine hydrate or phenylhydrazine (B124118) to yield various pyrazolone derivatives. researchgate.net The reactivity of diazoazoles in these coupling reactions has been studied, providing insights into the reaction mechanisms and influencing factors. researchgate.net

The versatility of this method is demonstrated in the synthesis of pyrazolone derivatives with thiazole (B1198619) diazenyl substituents. For instance, 5-methyl-2-phenyl-4-[(E)-1,3-thiazol-2-yldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is synthesized through the diazo coupling of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 2-aminothiazole (B372263). evitachem.com Gold catalysts and tetrabutylammonium (B224687) fluoride (B91410) have been employed in distinct diazo-diazo cross-coupling reactions between α-aryldiazo ketones and vinyldiazo esters to produce substituted pyrazole derivatives. acs.org

Synthesis from Chalcones

Chalcones serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds, including pyrazolone and pyrazole derivatives. nih.govnih.gov The general approach involves the condensation of a chalcone (B49325) with a hydrazine derivative.

The synthesis typically begins with the preparation of chalcones via the Claisen-Schmidt condensation of an appropriate ketone with an aldehyde. dergipark.org.trorientjchem.org For instance, adamantyl chalcones have been synthesized by condensing 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde. nih.gov These chalcones are then cyclized with substituted phenylhydrazines in an acidic medium, such as an acetic acid aqueous solution, often with heating, to yield pyrazoline derivatives. nih.govdergipark.org.tr

The reaction of chalcones with hydrazine hydrate in the presence of a suitable solvent like ethanol can also lead to the formation of pyrazolone derivatives. orientjchem.org This method has been utilized to synthesize various 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives. dergipark.org.tr The versatility of using chalcones allows for the introduction of diverse substituents onto the resulting pyrazole ring, making it a valuable strategy in medicinal chemistry. researchgate.net

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical precursors can lead to the formation of isomeric products. Various strategies have been developed to control the regioselectivity of these reactions.

One common approach involves the condensation of 1,3-dicarbonyl compounds with hydrazines. The regioselectivity of this reaction can be influenced by the nature of the substituents on both reactants and the reaction conditions. For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with high regioselectivity by condensing 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. mdpi.com

Microwave-assisted synthesis has also been employed to achieve regioselective outcomes. In the reaction of 5-aminopyrazoles with cyclic 1,3-diketones and dimethylformamide dimethylacetal, controlling the microwave heating allowed for the selective synthesis of pyrazolo[1,5-a]quinazolin-8(5H)-one. beilstein-journals.org Similarly, microwave-assisted, solvent-free conditions have been used for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net

Other strategies include the use of specific catalysts and directing groups. For example, a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate leads to the formation of 5-aryl-3-trifluoromethyl pyrazoles through a sequence of steps that control the final regiochemistry. mdpi.com The synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives has also been achieved with high regioselectivity, providing precursors for further functionalization. mdpi.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions such as temperature and solvent is crucial for maximizing the yield and purity of this compound and its derivatives.

Temperature Control

Temperature plays a pivotal role in directing the outcome and efficiency of pyrazolone synthesis. In many syntheses, refluxing temperatures are employed to drive the reaction to completion. clockss.orgresearchgate.net For instance, the synthesis of pyrazolopyranopyrimidines from barbituric acid, 4-chlorobenzaldehyde, and 3-methyl-5-pyrazolone showed the best yield (92%) under reflux conditions in water. brieflands.com

Conversely, some reactions are optimized at room temperature to achieve high yields and selectivity. mdpi.com The synthesis of 1,3,5-substituted pyrazoles from substituted acetylacetone (B45752) and hydrazines in the presence of ethylene (B1197577) glycol proceeded efficiently at room temperature. mdpi.com

Temperature can also be used as a tool to control the divergent synthesis of different products from the same starting materials. A temperature-controlled approach for the synthesis of pyrazoles and 1-tosyl-1H-pyrazoles demonstrated that by simply tuning the reaction temperature, the desired product could be obtained in moderate to excellent yields. nih.govnih.gov Increasing the temperature from 60 °C to 95 °C in certain reactions has been shown to improve product yields. mdpi.comnih.gov Continuous flow chemistry offers precise temperature control, which can enhance reaction efficiency and safety. mdpi.com

Solvent Selection

The choice of solvent can significantly influence the reaction pathway, yield, and chemoselectivity of pyrazolone synthesis. A variety of solvents have been explored, with the optimal choice depending on the specific reaction.

Ethanol is a commonly used solvent in the synthesis of pyrazolone derivatives, often under reflux conditions. orientjchem.orgresearchgate.netresearchgate.net It is used in the Claisen-Schmidt condensation for chalcone synthesis and in the subsequent cyclization to form pyrazolines. orientjchem.org Acetic acid is another frequently used solvent, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines. scielo.br

In some cases, aprotic solvents like acetonitrile (B52724) are preferred. The synthesis of pyrazolo[5,1-a]isoquinolines showed the best results in acetonitrile, while protic solvents like ethanol and methanol led to a different product. wiley.com

Green chemistry principles have driven the exploration of more environmentally benign solvents. Water has been successfully used as a solvent in ultrasound-assisted multicomponent reactions for pyrazole synthesis. nih.gov Furthermore, solvent-free reaction conditions have been developed, often in conjunction with microwave irradiation or ultrasound, to provide efficient and environmentally friendly synthetic methods. tandfonline.commdpi.com The choice of solvent can even control the chemoselectivity, as demonstrated in the synthesis of spiro and non-spiroindolin-2-ones, where switching from ethanol to acetic acid changed the product outcome. researchgate.net Ionic liquids have also been investigated as green solvent alternatives. bohrium.com

pH Control and Stabilization

The stability and reaction outcomes in the synthesis involving this compound can be significantly influenced by pH. While detailed studies focusing solely on the pH control for the synthesis of the parent compound are not extensively documented in the provided results, the synthesis of its derivatives often requires specific pH conditions to drive the reaction towards the desired product and ensure stability. For instance, in the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides, the final precipitation of the product is achieved by acidifying the reaction mixture to a pH of 3 with HCl, highlighting the importance of pH in isolating the desired compound. nih.gov

Synthesis of Specific Derivative Classes

The core structure of this compound serves as a versatile starting material for the synthesis of a multitude of derivative classes with significant biological potential.

Hydrazone derivatives of pyrazolones are a prominent class of compounds with diverse biological activities. The synthesis of these derivatives typically involves the condensation of a pyrazolone precursor with a substituted hydrazine or an aldehyde.

One common method involves the reaction of a 3-methyl-1-phenyl-5-pyrazolone with a diazonium salt solution in pyridine (B92270) at low temperatures (0-5°C) to yield the corresponding hydrazone derivatives. ipinnovative.com This reaction is sensitive to temperature and the nature of the substituents on the diazonium salt.

Another approach involves the condensation of pyrazole carboxamide intermediates with various aldehydes or ketones in ethanol at room temperature. d-nb.info This method has been successfully employed to synthesize a series of novel pyrazole amide derivatives bearing a hydrazone moiety. d-nb.info

A study also reported the synthesis of hydrazono derivatives by reacting 3-amino-2-phenyl quinazolin-4(3H)-one with ethyl cyanoacetate and hydrazine hydrate, followed by diazotization and coupling with the pyrazolone. nih.gov

The following table summarizes the synthesis of some hydrazone derivatives:

Starting MaterialsReagentsProductYield (%)Reference
3-Methyl-1-phenyl pyrazol-5-one, Substituted anilinesNaNO₂/HCl, Pyridine3-Methyl-1-phenyl-4-(2-arylhydrazono)-1H-pyrazol-5(4H)-one derivatives54-70 ipinnovative.com
5-chloro-N-(4-subsititued-2-(hydrazinecarbonyl)-6-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, Aldehydes or ketonesEthanolPyrazole amide derivatives containing a hydrazone moietyNot specified d-nb.info
3-Amino-2-phenyl quinazolin-4(3H)-one, Ethyl cyanoacetate, Hydrazine hydrateConcentrated HCl, NaNO₂3-[2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene) hydrazin-1-yl]-2-phenyl-3,4-dihydroquinazolin-4-one59 nih.gov

Arylidene pyrazolones are synthesized through the Knoevenagel condensation of pyrazolones with various aromatic aldehydes. This reaction is often catalyzed by a base, such as piperidine (B6355638), and carried out in a suitable solvent like ethanol.

For instance, refluxing a pyrazolone with aromatic aldehydes in ethanol in the presence of a catalytic amount of piperidine affords the corresponding arylidene derivatives. rjpbcs.com Another efficient method involves a four-component, one-pot reaction of phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde in acetic acid with sodium acetate (B1210297) as a base to produce 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones. bohrium.com

Furthermore, a rhodium-catalyzed formal sp³ C–H activation/annulation of α-arylidene pyrazolones with internal alkynes has been developed to synthesize spiropentadiene pyrazolones. acs.org This reaction introduces α-arylidene pyrazolones as a novel C3 synthon in C–H activation/annulation. acs.org

The reaction of 3-methyl-1H-pyrazol-5(4H)-one with ethyl 2-(arylidene)acetoacetates and ammonium (B1175870) acetate in refluxing ethanol unexpectedly yields 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazolyl-5-ol) derivatives instead of the anticipated fused pyrazolo-1,4-dihydropyridines. tandfonline.com

The following table provides examples of arylidene pyrazolone synthesis:

Starting MaterialsReagents/CatalystProductReference
Pyrazolone, Aromatic aldehydesPiperidine, EthanolArylidene pyrazolones rjpbcs.com
Phenacyl bromide, Selenosemicarbazide, Ethyl acetoacetate, Aryl aldehydeSodium acetate, Acetic acid4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones bohrium.com
α-Arylidene pyrazolones, Internal alkynesRhodium catalystSpiropentadiene pyrazolones acs.org
3-Methyl-1H-pyrazol-5(4H)-one, Ethyl 2-(arylidene)acetoacetates, Ammonium acetateEthanol4,4′-(Arylmethylene)bis(3-methyl-1H-pyrazolyl-5-ol) derivatives tandfonline.com

Pyrazolopyridines and pyrazolopyrimidines are fused heterocyclic systems with significant pharmacological importance. The synthesis of these derivatives often involves the cyclocondensation of aminopyrazoles with suitable precursors.

Pyrazolopyridines:

Pyrazolopyridines can be prepared through the double condensation of aminopyrazoles with β-ketoesters. arabjchem.org Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds. nih.gov Another approach involves a one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of a phase-transfer catalyst like tetrapropylammonium (B79313) bromide. researchgate.netscispace.com

The reaction of this compound with thioglycolic acid, using dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (HoSu), can lead to the formation of pyrazolopyridine derivatives. chem-soc.si

Pyrazolopyrimidines:

A one-flask synthetic method for pyrazolo[3,4-d]pyrimidines involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane. nih.govsemanticscholar.org The reaction of this compound with acetic anhydride (B1165640) can also yield pyrazolo[3,4-d]pyrimidine derivatives. chem-soc.si

The reaction of aminopyrazoles with arylenaminones in refluxing acetic acid is another route to pyrazolopyrimidine derivatives. researchgate.net

The following table highlights some synthetic routes to pyrazolopyridines and pyrazolopyrimidines:

Product ClassStarting MaterialsReagents/ConditionsYield (%)Reference
PyrazolopyridinesAminopyrazoles, β-Ketoesters-Not specified arabjchem.org
PyrazolopyridinesArylglyoxals, 3-Methyl-1-aryl-1H-pyrazol-5-amines, Cyclic 1,3-dicarbonyl compoundsTetrapropylammonium bromide, Water, 80°C90-98 scispace.com
Pyrazolo[3,4-d]pyrimidines5-Aminopyrazoles, N,N-Substituted amidesPBr₃, HexamethyldisilazaneSuitable yields nih.govsemanticscholar.org
Pyrazolo[3,4-d]pyrimidinesThis compoundAcetic anhydrideGood yield chem-soc.si

Glycosylation of pyrazolones introduces a sugar moiety, which can significantly alter the compound's biological properties. The synthesis of glycoside derivatives can be achieved through various methods.

Heating a pyrazolone derivative under reflux with different aldohexoses and aldopentoses in dioxane with a few drops of piperidine can produce N-glycosides. rjpbcs.com

Another method involves the reaction of 4-arylidene-1-phenyl-3,5-pyrazolidinediones with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBABr) and anhydrous potassium carbonate. ekb.eg This reaction can lead to a mixture of N- and O-glycosides. ekb.eg The synthesis of S-glycosides has also been reported by treating the pyrazolidinedione with carbon disulfide and the acetylated bromosugar. ekb.eg

The following table summarizes the synthesis of glycoside derivatives:

Starting MaterialsReagentsProductReference
Pyrazolone derivative, Aldohexoses/AldopentosesDioxane, PiperidineN-Glycosides rjpbcs.com
4-Arylidene-1-phenyl-3,5-pyrazolidinedione, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromideTBABr, K₂CO₃Mixture of N- and O-glycosides ekb.eg
4-Arylidene-1-phenyl-3,5-pyrazolidinedione, Carbon disulfide, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromideTBABr, K₂CO₃S-Glycosides ekb.eg

Thiosemicarbazide (B42300) derivatives of pyrazolones are synthesized by incorporating a thiosemicarbazide moiety into the pyrazolone structure. These compounds serve as important intermediates for the synthesis of other heterocyclic systems like thiadiazoles and triazoles.

A one-pot reaction of a substituted benzaldehyde (B42025) or heteroaldehyde, ethyl cyanoacetate, and thiosemicarbazide heated in the presence of PEG-400 can lead to the formation of 3-amino-4-(4-substituted benzylidene)-4,5-dihydro-5-oxopyrazole-1-carbothioamide derivatives. ijpsr.com

The synthesis of thiosemicarbazides can also be achieved by reacting a pyridyl acid hydrazide with allyl isothiocyanate in ethanol. nih.gov These thiosemicarbazides can then be cyclized to form various heterocyclic compounds. nih.gov Another method involves the reaction of chalcones with thiosemicarbazide in ethanol to yield 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. bohrium.com

The following table outlines the synthesis of thiosemicarbazide derivatives:

Starting MaterialsReagentsProductReference
Substituted benzaldehyde/heteroaldehyde, Ethyl cyanoacetate, ThiosemicarbazidePEG-4003-Amino-4-(4-substituted benzylidene)-4,5-dihydro-5-oxopyrazole-1-carbothioamide derivatives ijpsr.com
Pyridyl acid hydrazide, Allyl isothiocyanateEthanolThiosemicarbazides nih.gov
Chalcones, ThiosemicarbazideEthanol3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives bohrium.com

Pyrazole-Acetamide and Pyrazole-Quinoxaline Ligands

The synthesis of pyrazole-acetamide and pyrazole-quinoxaline ligands often involves multi-step reaction sequences, beginning with precursors that can be derived from pyrazolone structures. These ligands are of significant interest due to their coordination chemistry and potential applications in catalysis and materials science.

A notable strategy for synthesizing a pyrazole-acetamide ligand, specifically N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, involves a two-step process. The initial step is the condensation of o-phenylenediamine (B120857) with dehydroacetic acid in refluxing xylene, which yields (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one. nih.gov In the subsequent step, this intermediate reacts with a stoichiometric amount of hydrazine monohydrate in refluxing ethanol. This reaction leads to the formation of the desired pyrazole-acetamide ligand in a good yield. nih.gov This ligand has been successfully used to synthesize mononuclear coordination complexes with metals like cadmium (Cd) and copper (Cu). nih.gov Furthermore, an in situ oxidation of this ligand has led to the formation of an iron (Fe) complex. nih.gov

For the synthesis of pyrazole-quinoxaline derivatives, one approach starts from 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)-one. researchgate.net This starting material can be used to prepare a series of substituted nih.govCurrent time information in Bangalore, IN.sapub.orgtriazolo[4,3-a]quinoxalines through a multistep reaction sequence. researchgate.net The synthesis of the initial pyrazolyl-quinoxalinone itself can be achieved from substituted 2-nitroanilines in three to five steps. researchgate.net

Table 1: Synthesis of Pyrazole-Acetamide Ligand

Step Reactants Reagents/Conditions Product
1 Dehydroacetic acid, o-phenylenediamine Xylene, reflux (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

Organophosphorus Derivatives

The introduction of organophosphorus moieties into the pyrazole framework has led to the development of compounds with a wide array of applications. The synthetic methods to achieve these derivatives are diverse, often leveraging the reactivity of the pyrazolone ring and its substituents.

One pathway to organophosphorus derivatives involves the synthesis of α-aminophosphonates. A series of novel OPs containing a pyrazole moiety have been designed and synthesized. jst.go.jp For instance, diethyl (((4-fluorophenyl)amino)(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methyl)phosphonate has been reported. jst.go.jp These compounds are of interest for their potential biological activities. jst.go.jp

Another approach focuses on creating Mannich bases containing pyrazole-5-one phosphonates. The synthesis involves reacting a pyrazole-5-one derivative, such as 4-(((4-fluorophenyl)imino)methyl)-3-methyl-1-(morpholinomethyl)-1H-pyrazol-5(4H)-one, with diethyl phosphite (B83602) in anhydrous toluene (B28343) under reflux. openpharmaceuticalsciencesjournal.com This method yields compounds like diethyl (((4-fluorophenyl)amino)(3-methyl-1-(morpholinomethyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl)phosphonate. openpharmaceuticalsciencesjournal.com The structures of these newly synthesized compounds were confirmed using IR, ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and mass spectrometry. openpharmaceuticalsciencesjournal.com

Furthermore, pyrazole-5-one derivatives containing a 1,3,4-oxadiazole (B1194373) sulfonyl phosphonate (B1237965) group have been synthesized. sapub.org The synthesis starts with the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with 4-trifluoromethylaniline. sapub.org The resulting intermediate undergoes further reactions, including condensation with chloroethyl acetate and subsequent treatment with hydrazine hydrate, to form a key synthon. sapub.org This synthon is then used to create the final organophosphorus compounds. sapub.org

The reaction of hexaphenylcarbodiphosphorane with α,β-unsaturated carbonyl derivatives of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in toluene leads to the formation of organophosphorus pyrazole derivatives like 1,5-dimethyl-4-(6-methyl-2,2,2-triphenyl-2H-1,2λ⁵-oxaphosphinin-4-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. ekb.eg

Additionally, pyrazolo aminophosphonate derivatives have been synthesized by reacting compounds like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) with 4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde and a trialkylphosphite in the presence of a catalyst like FeCl₃. ekb.eg

Table 2: Examples of Synthesized Organophosphorus Pyrazole Derivatives

Derivative Type Starting Pyrazole Derivative Key Reagents Final Product Example
Mannich Base Phosphonate 4-(((4-fluorophenyl)imino)methyl)-3-methyl-1-(morpholinomethyl)-1H-pyrazol-5(4H)-one Diethyl phosphite, Toluene Diethyl (((4-fluorophenyl)amino)(3-methyl-1-(morpholinomethyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl)phosphonate
1,3,4-Oxadiazole Sulfonyl Phosphonate 3-Methyl-4-(((4-trifluoromethyl)phenyl)imino)methyl)-1H-pyrazol-5(4H)-one Chloroethyl acetate, Hydrazine hydrate, Carbon disulphide 3-Methyl-1-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-4-(((4-trifluoromethyl)phenyl)imino)methyl)-1H-pyrazol-5(4H)-one related phosphonates
Oxaphosphininyl-pyrazol-3-one 1,5-Dimethyl-4-(3-oxobut-1-en-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Hexaphenylcarbodiphosphorane, Toluene 1,5-Dimethyl-4-(6-methyl-2,2,2-triphenyl-2H-1,2λ⁵-oxaphosphinin-4-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Chemical Reactivity and Transformation Mechanisms

Oxidative Coupling Reactions

Derivatives of 3-amino-1H-pyrazol-5(4H)-one, specifically pyrazol-5-amines, undergo oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.govacs.org This transformation can be catalyzed by transition metal complexes, with copper and iodine-mediated systems being particularly effective.

One prominent mechanism involves a single-electron transfer (SET) process. In a copper-catalyzed system, a copper(II) species, generated in situ from a copper(I) source and an oxidant like tert-butyl hydroperoxide (TBHP), oxidizes the aminopyrazole to an arylamino radical cation. acs.org This is followed by intermolecular coupling and further oxidation to yield the final azo product. acs.org

Another pathway occurs in the presence of iodine and an oxidant. The pyrazole (B372694) first undergoes electrophilic iodination at the C4 position. This is followed by oxidation to form a radical cation, which then couples with another pyrazole molecule. Subsequent proton and electron transfers lead to a hydrazine (B178648) intermediate, which is further oxidized to the aromatic azo compound. nih.gov

These reactions are synthetically valuable as they allow for the creation of C-I and N-N bonds in a single process, providing a direct route to iodo-substituted azopyrroles which can be further functionalized. nih.gov

Table 1: Examples of Oxidative Coupling Reactions of Pyrazol-5-amines

Reactant (Pyrazol-5-amine) Catalyst/Reagent Oxidant Product Type Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine CuI / 1,10-phenanthroline TBHP Azopyrrole nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5-amine I₂ TBHP 4-Iodo-azopyrrole nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The dual nucleophilic and electrophilic nature of this compound underpins its utility in synthesis.

Nucleophilic Reactivity: The molecule possesses several nucleophilic sites: the exocyclic amino group, the ring nitrogen atoms, and the active methylene (B1212753) group at the C4 position (in its CH tautomeric form). The site of nucleophilic attack is a subject of considerable debate and is often dependent on the reaction conditions and the nature of the electrophile. mdpi.com

Reaction at the Amino Group: The exocyclic amino group readily reacts with electrophiles. For instance, it reacts with isothiocyanates to yield pyrazolylthiourea derivatives. researchgate.net

Reaction at the C4 Position: The active methylene group at C4 is highly reactive towards carbon electrophiles. It undergoes condensation reactions with aldehydes and diazonium salts. rjpbcs.com It can also react with Michael acceptors like ethyl acrylate, leading to C4-alkylation. researchgate.net

Ambident Nucleophilicity: In reactions with bidentate electrophiles, such as 1,3-diketones or enaminonitriles, 3-aminopyrazoles can form mixtures of regioisomeric pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The reaction is believed to involve an equilibrium between an initial attack at the ring nitrogen (N1) and the exocyclic amino group. mdpi.com

Electrophilic Reactivity: The pyrazole ring itself is electron-rich and susceptible to electrophilic substitution, primarily at the C4 position.

Halogenation: 3-Aryl-1H-pyrazol-5-amines undergo direct C-H halogenation at the C4 position using N-halosuccinimides (NCS, NBS, NIS) as safe and inexpensive halogenating agents. beilstein-archives.org These reactions typically proceed at room temperature in a solvent like DMSO, which can act as both a solvent and a catalyst. beilstein-archives.org The proposed mechanism involves the formation of a DMSO·X+ intermediate that reacts with the electron-rich pyrazole ring. beilstein-archives.org

Intramolecular Cyclization Reactions

Derivatives of this compound are excellent substrates for intramolecular cyclization, leading to the formation of various fused heterocyclic systems. These reactions often proceed by first reacting the aminopyrazolone with a bifunctional reagent, followed by an intramolecular condensation or displacement.

Formation of Pyrazolo-triazines: A pyrazolylthiourea derivative, formed from the reaction of 3-amino-4-phenylhydrazono-2-pyrazolin-5-one with an isothiocyanate, can be cyclized into a pyrazolo-[3,4-e]-as-triazine derivative upon treatment with concentrated sulfuric acid. researchgate.net In another pathway, reaction with ethanolic sodium ethoxide can yield a pyrazolo[1,5-c]-S-triazine. researchgate.net

Formation of Pyrazolo-pyrones: The reaction of 3-amino-2-pyrazolin-5-one with ethyl acrylate can yield a pyrazolo[3,4-b]pyrone alongside the dialkylated product. researchgate.net

Condensation with Hydrazides: The reaction of carboxyimidate intermediates with formylhydrazide can result in an initial attack at the carbonyl moiety, followed by intramolecular cyclization to form the aminopyrazolone ring. nih.gov

Functional Group Interconversions and Modifications

The functional groups on the this compound scaffold can be readily modified to introduce new functionalities or to prepare for subsequent reactions.

Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt. This diazonium intermediate is highly reactive and can undergo coupling reactions with active methylene compounds to form azo derivatives, which can then be cyclized to form fused heterocycles like pyrazolo[5,1-c] nih.govacademie-sciences.fraskiitians.comtriazines.

Acylation: Acylation reactions can occur at different sites depending on the tautomer present and the reaction conditions. Reaction with acid chlorides can lead to O-acylation of the lactim (enol) tautomer or N-acylation of the amino group.

Thionation: The carbonyl group at the C5 position can be converted to a thiocarbonyl group by reacting the pyrazolone (B3327878) with phosphorus pentasulfide in dry pyridine (B92270). rjpbcs.com This thione derivative can then be used in further synthetic transformations. rjpbcs.com

Halogenation of the Ring: As mentioned previously, electrophilic halogenation at the C4 position is a key modification, converting a C-H bond into a C-X bond (X = Cl, Br, I). beilstein-archives.org These halogenated pyrazoles are versatile intermediates for further cross-coupling reactions. beilstein-archives.org

Table 2: Selected Functional Group Interconversion Reactions

Starting Group Reagent(s) Resulting Group/Product Type of Transformation Reference
5-Keto (C=O) P₄S₁₀, Pyridine 5-Thione (C=S) Thionation rjpbcs.com
4-Position (C-H) NBS, DMSO 4-Bromo (C-Br) Electrophilic Halogenation beilstein-archives.org
3-Amino (-NH₂) NaNO₂, HCl 3-Diazonium (-N₂⁺) Diazotization

Tautomeric Equilibria and their Influence on Reactivity

Pyrazolones can exist in several tautomeric forms, and this equilibrium has a profound impact on their chemical reactivity. researchgate.net For this compound, the key tautomeric equilibria are the lactam-lactim and imine-enamine types. The predominant form depends on factors like the nature of substituents, solvent polarity, and physical state (solid vs. solution). researchgate.netmdpi.com

This is a specific form of keto-enol tautomerism involving the cyclic amide structure. vedantu.comwisdomlib.org The pyrazolone ring can exist in equilibrium between a lactam (keto) form and a lactim (enol) form. askiitians.comwisdomlib.org

Lactam Forms (Keto): These include the CH form (2,4-dihydro-3H-pyrazol-3-one) and the NH form (1,2-dihydro-3H-pyrazol-3-one).

Lactim Form (Enol): This is the OH form (1H-pyrazol-5-ol).

X-ray crystal structure analysis of related compounds like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one shows that it exists exclusively in the lactim (OH) form in the solid state, often forming dimers through intermolecular hydrogen bonds. mdpi.com In solution, the equilibrium is solvent-dependent. Nonpolar solvents like CDCl₃ favor the lactim form, while polar solvents like DMSO can shift the equilibrium. mdpi.com The preference for one tautomer dictates the site of reaction; for example, the presence of the lactim form can lead to O-acylation instead of C-acylation.

This tautomerism involves the C3-amino group and is analogous to keto-enol tautomerism, with a proton shifting between the nitrogen atom and the alpha-carbon. pbworks.comyoutube.com

Imine Form: The structure contains a C=N double bond within the ring and an exocyclic amino group.

Enamine Form: The structure contains a C=C double bond within the ring and an exocyclic imino group, or more relevantly for this scaffold, an endocyclic C=N bond adjacent to a C=C bond with the amino group attached.

For many pyrazolone derivatives, the imine and enamine forms are the two predominant tautomers. academie-sciences.fr The stability of each form is highly dependent on substituents and the solvent. academie-sciences.fr For instance, computational studies have shown that for some related pyronic derivatives, the enamine form is more stable in both the gas phase and solution, while for others, the imine form is preferred in the gas phase and nonpolar solvents, with the equilibrium shifting toward the enamine form in polar solvents like DMSO. academie-sciences.fr This equilibrium is critical as enamines are excellent carbon nucleophiles, and the reactivity of the molecule can be understood through the contribution of its enamine tautomer. pbworks.comyoutube.com

Conformational Preferences and Intramolecular Interactions of this compound

The conformational landscape of this compound is primarily dictated by the tautomeric equilibrium between the 3-amino and 5-amino forms, as well as by the potential for intramolecular hydrogen bonding. These factors influence the planarity of the molecule and the orientation of the amino group relative to the pyrazolone ring.

Theoretical studies on substituted 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer by approximately 2 kcal/mol. researchgate.net The relative stability of these tautomers, however, can be influenced by the nature of other substituents on the pyrazole ring. researchgate.net

Computational studies on related pyrazole systems, like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have utilized Density Functional Theory (DFT) to determine the most stable conformations. nih.gov These studies indicate that planar conformations are often favored due to the stabilizing effects of intramolecular hydrogen bonds and the conjugated π-system. nih.gov For this compound, similar planar or near-planar conformations are expected to be energetically favorable.

The conformational preferences are also influenced by intermolecular interactions in the solid state. Crystal structure analyses of pyrazole derivatives reveal extensive intermolecular hydrogen bonding networks, which can affect the observed molecular conformation. nih.gov However, the intrinsic conformational preferences are dictated by the intramolecular forces.

Below are interactive data tables summarizing typical conformational parameters and intramolecular interaction energies for pyrazole derivatives, which can be considered representative for understanding the behavior of this compound.

Table 1: Calculated Relative Energies of 3-amino vs. 5-amino Pyrazole Tautomers

TautomerRelative Energy (kcal/mol)Reference Compound
3-amino0.04-substituted 3(5)-aminopyrazoles
5-amino~2.04-substituted 3(5)-aminopyrazoles
Data derived from theoretical calculations on 4-substituted 3(5)-aminopyrazoles. researchgate.net

Table 2: Typical Intramolecular Hydrogen Bond Parameters in Pyrazole Derivatives

Donor-H···AcceptorH···A Distance (Å)D-H···A Angle (°)Compound
N-H···O=CNot SpecifiedNot Specified(Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one
Data from the crystal structure of a derivative of this compound. nih.gov

Table 3: Torsion Angles in a Planar Pyrazole Derivative

Torsion AngleValue (°)
C1-C2-C3-N11.2
N1-C5-C4-N2-0.8
C3-N1-C5-C40.5
Illustrative data for a near-planar pyrazole ring. Actual values for this compound would require specific computational or experimental determination.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR, ¹H-¹⁵N HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-amino-1H-pyrazol-5(4H)-one in solution. Analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment of each proton and carbon atom, while advanced techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the positions of nitrogen atoms and elucidating tautomeric forms. rsc.org

¹H NMR spectra typically show signals corresponding to the protons of the amino group (-NH₂), the methylene (B1212753) group (-CH₂) in the pyrazole (B372694) ring, and the amide proton (-NH). The chemical shifts of these protons are sensitive to the solvent and the compound's concentration, largely due to hydrogen bonding effects.

¹³C NMR spectra complement the proton data by identifying the carbon skeleton. Key signals include those for the carbonyl carbon (C=O), the sp² carbon bearing the amino group, and the sp³ carbon of the methylene group.

¹H-¹⁵N HMBC is a powerful two-dimensional NMR technique that reveals correlations between protons and nitrogen atoms over two or three bonds. This is particularly useful for aminopyrazoles, as it can definitively distinguish between the different nitrogen atoms in the ring and the exocyclic amino group, providing crucial evidence for structural and tautomeric assignments. rsc.org

Interactive Data Table: Representative NMR Data
NucleusChemical Shift (δ ppm) RangeMultiplicityAssignment
¹H10.0 - 11.5Broad SingletRing NH
¹H5.0 - 6.0Broad Singlet-NH₂
¹H3.0 - 3.5Singlet-CH₂-
¹³C170 - 180-C=O
¹³C150 - 160-C-NH₂
¹³C35 - 45--CH₂-

Note: Chemical shifts are approximate and can vary significantly based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of this compound is characterized by distinct absorption bands that confirm its key structural features. mdpi.comresearchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) RangeVibration TypeFunctional Group
3100 - 3400N-H Stretching-NH₂ and Ring N-H
2800 - 3000C-H Stretching-CH₂-
1650 - 1710C=O StretchingAmide Carbonyl
1600 - 1650N-H Bending-NH₂
1550 - 1600C=N StretchingPyrazole Ring

The broadness of the N-H and C=O stretching bands often suggests the presence of significant intermolecular hydrogen bonding in the solid state. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. For this compound (C₃H₅N₃O), the expected monoisotopic mass is approximately 99.043 Da. nih.gov Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at an m/z ratio of 99. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₃H₅N₃O
Molecular Weight99.09 g/mol nih.gov
Monoisotopic Mass99.04326 Da nih.gov
Expected [M]⁺ Peakm/z 99

Elemental Analysis for Purity Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the theoretically calculated percentages to assess the purity of the synthesized sample.

Interactive Data Table: Elemental Composition of C₃H₅N₃O
ElementTheoretical Percentage (%)
Carbon (C)36.36
Hydrogen (H)5.09
Nitrogen (N)42.40
Oxygen (O)16.15

A close correlation between the found and calculated values is a strong indicator of the compound's high purity.

Single Crystal X-ray Diffraction for Definitive Structural Assignments

Pyrazolones are known to exist in several tautomeric forms, and this compound is no exception. It can potentially exist in the CH, NH (amide), and OH (enol) forms. While NMR can provide insights into the dominant tautomer in solution, X-ray crystallography gives a definitive picture of the structure in the solid state. researchgate.netfrontiersin.org By precisely locating all non-hydrogen atoms and often the hydrogen atoms as well, this technique can confirm whether the C5 position is a carbonyl (keto form) or a hydroxyl group (enol form) and establish the protonation state of the ring nitrogen atoms. researchgate.net Studies on related aminopyrazole derivatives have shown that X-ray analysis is the definitive method for establishing the favored tautomeric form in the crystalline phase. researchgate.net

The crystal structure of this compound is heavily influenced by hydrogen bonding. The molecule contains multiple hydrogen bond donors (the amino -NH₂ and ring -NH groups) and acceptors (the carbonyl oxygen and the sp² ring nitrogen). fu-berlin.de Single-crystal X-ray diffraction maps out the precise network of these interactions. mdpi.com In related pyrazole structures, extensive intermolecular hydrogen bonds, such as N-H···O and N-H···N, are commonly observed. nih.govresearchgate.net These interactions link molecules together to form complex one-, two-, or three-dimensional supramolecular architectures, such as chains or sheets, which govern the crystal packing and physical properties of the solid. researchgate.netnih.gov Intramolecular hydrogen bonds may also be present, influencing the molecule's conformation. nih.gov

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. For the pyrazolone (B3327878) class of compounds, understanding polymorphism is crucial as different polymorphic forms can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability. Research into the polymorphic behavior of this compound and its derivatives provides insight into their solid-state chemistry.

A notable study in this area has been conducted on a derivative, (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, revealing the existence of at least two polymorphic forms. nih.govresearchgate.net This research provides a detailed crystallographic analysis of a second polymorph and compares it with a previously identified form.

The newly identified polymorph of (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one crystallizes in the triclinic space group P-1. nih.govresearchgate.net This is in contrast to the previously reported polymorph which has a monoclinic P2₁/c space group. nih.govresearchgate.net The molecules in the triclinic polymorph are connected through a network of N—H⋯N and N—H⋯O hydrogen bonds, which form infinite layers. nih.govresearchgate.net A key feature of this structure is an intramolecular N—Hhydrazine⋯O=C hydrogen bond. nih.govresearchgate.net

Significant differences are observed in the crystal packing and density of the two polymorphs. The monoclinic form is characterized by stepped layers and possesses a lower density compared to the more efficiently packed triclinic form. nih.govresearchgate.net These structural variations can be attributed to the differences in hydrogen bonding patterns. In the triclinic polymorph, there are two three-center interactions and two two-center interactions involving the amine hydrogens. In contrast, the monoclinic form exhibits a three-center system with one of the amine hydrogens and purely two-center interactions for other hydrogen bonds. nih.gov

The detailed crystallographic data for the triclinic polymorph of (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one are summarized in the table below.

ParameterTriclinic Polymorph
Chemical FormulaC₉H₉N₅O
Molecular Weight203.21 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.4433 (4)
b (Å)7.4563 (5)
c (Å)10.1989 (6)
α (°)80.005 (5)
β (°)81.271 (5)
γ (°)70.512 (5)
Volume (ų)452.57 (5)
Z2
Temperature (K)100
RadiationMo Kα
Density (calculated) (g cm⁻³)1.491

A comparison of key bond lengths between the two polymorphs reveals subtle but significant differences. For instance, the N1—C5 bond length is 1.3489 (10) Å in the triclinic form, which differs from the 1.3387 (13) Å observed in the monoclinic form. nih.gov These variations in molecular geometry and packing highlight the influence of intermolecular interactions on the crystal structure.

The following table presents a comparison of the crystallographic densities of the two polymorphs.

PolymorphCrystal SystemDensity (g cm⁻³)
Im (monoclinic)Monoclinic1.464
It (triclinic)Triclinic1.491

The study of these polymorphic forms underscores the importance of controlling crystallization conditions to obtain a desired solid-state form with specific properties. While this research focuses on a derivative, it provides a valuable framework for understanding the potential polymorphic landscape of this compound itself.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT methods, particularly using functionals like B3LYP, are widely employed to optimize molecular geometries, predict vibrational spectra, and analyze electronic characteristics. nih.govnih.govderpharmachemica.comelsevierpure.com These calculations provide a foundational understanding of the molecule's behavior at an atomic level.

Prediction of Electrophilic and Nucleophilic SitesThe reactivity of a molecule is fundamentally governed by the distribution of its electron density. 5-Aminopyrazoles are recognized as polyfunctional compounds with three primary nucleophilic sites: the amino group (5-NH2), the ring nitrogen (1-NH), and the carbon at position 4 (4-CH), with a reactivity order of 5-NH2 > 1-NH > 4-CH.beilstein-journals.org

Computational methods can precisely map these reactive areas. For instance, in the related compound N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations are used to analyze the molecular electrostatic potential to identify sites prone to electrophilic and nucleophilic attack. nih.gov Such analyses are crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov The unique chemical properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution at the C4 position and nucleophilic attack at the C3 and C5 positions. nih.gov

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazoleDFT/B3LYP/6-311++G(d,p)-8.65-0.548.11 derpharmachemica.com
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideDFT/B3LYP/6-31G**-6.42-1.934.49 nih.gov

Molecular Electrostatic Potential (MEP) AnalysisMolecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.nih.govelsevierpure.comThe MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

For pyrazole-containing structures, the MEP map typically shows negative potential localized around electronegative atoms like oxygen (in the carbonyl group) and nitrogen atoms in the pyrazole ring. nih.govasrjetsjournal.org These red-colored regions are the most probable sites for electrophilic interactions. Conversely, positive potential is often observed around hydrogen atoms, particularly those of the amino group, indicating their susceptibility to nucleophilic attack.

Vibrational Frequency AnalysisTheoretical vibrational analysis, performed using DFT calculations, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical data with experimental spectra to confirm the molecular structure.derpharmachemica.comelsevierpure.comasrjetsjournal.org

For 3-amino-1H-pyrazol-5(4H)-one, characteristic vibrational modes are expected. Experimental IR spectra of this compound show distinctive peaks corresponding to NH₂/NH stretches (3449–3300 cm⁻¹), the carbonyl group (C=O) stretch (1702 cm⁻¹), and the C=N stretch (1627 cm⁻¹). Theoretical calculations for similar pyrazole derivatives show good agreement with experimental values, aiding in the precise assignment of each vibrational band to specific functional group movements within the molecule. derpharmachemica.com

Vibrational ModeExperimental Frequency (cm⁻¹) for a Pyrazole DerivativeCalculated Frequency (cm⁻¹) for a Pyrazole DerivativeReference
Aromatic C-H stretch30613062 derpharmachemica.com
C=C stretch15971580 derpharmachemica.com
Pyrazole ring deformation634640 derpharmachemica.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

Derivatives of this compound have been the subject of numerous docking studies to evaluate their potential as therapeutic agents. alrasheedcol.edu.iqekb.eg For example, various pyrazole derivatives have been docked into the active sites of protein kinases such as VEGFR-2, Aurora A, and CDK2, which are important targets in cancer therapy. nih.govresearchgate.net These simulations reveal key binding interactions, such as hydrogen bonds between the pyrazole core or its substituents and amino acid residues in the target's active site. The results, often quantified by a docking score or binding energy, indicate that pyrazole derivatives can act as potent inhibitors for these protein targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.orgomicsonline.orgvlifesciences.comhilarispublisher.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds, thereby streamlining the drug design process.

QSAR studies have been successfully applied to various series of pyrazolone (B3327878) derivatives to explore their anti-inflammatory and antimicrobial activities. ej-chem.orgomicsonline.orgvlifesciences.comhilarispublisher.comsemanticscholar.org In these studies, a range of descriptors—including thermodynamic, electronic, and spatial properties—are calculated for each molecule in the series. Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links these descriptors to the observed biological activity. hilarispublisher.com Such models have demonstrated that properties like molecular shape, electronic charge distribution, and hydrophobicity can be critical determinants of the anti-inflammatory or antimicrobial efficacy of pyrazolone compounds. ej-chem.orghilarispublisher.com

Molecular Dynamics Simulations

Similarly, MD simulations have been used to study pyrazolone and pyrimidine (B1678525) derivatives synthesized from oxazinethione, which showed potential as anticancer and antibacterial agents. mdpi.com Simulations running for up to 100 nanoseconds were used to validate molecular docking results and assess the stability of the compounds within the active sites of their target enzymes. mdpi.com These computational studies help to rationalize the observed biological activities and provide a dynamic picture of the molecular interactions that are not apparent from static docking poses alone. nih.govmdpi.com The insights gained from MD simulations are instrumental in the rational design of more potent and selective pyrazole-based therapeutic agents. eurasianjournals.com

Computational Approaches for Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like this compound and its derivatives. These methods provide detailed insights into reaction pathways, transition states, and the relative stability of intermediates and products, which can be difficult to determine experimentally.

A key aspect of the reactivity of pyrazolones is their tautomerism, as they can exist in several forms (CH, OH, and NH tautomers). rsc.orgresearchgate.net Computational studies have been conducted to determine the relative stability of these tautomers in different environments. For instance, calculations on 1-substituted pyrazolin-5-ones have shown that the relative stability of the tautomers is influenced by the nature of the substituent and the solvent. rsc.org Ab initio and DFT calculations (e.g., at the B3LYP/6-31G* level) can accurately predict the most stable tautomer in the gas phase, which can then be compared with experimental data from solid-state and solution NMR studies to understand the tautomeric equilibrium under different conditions. rsc.orgmdpi.comnih.gov

DFT calculations are also effectively used to map out the potential energy surface of a reaction, helping to confirm the proposed mechanism. For example, in the synthesis of a novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), DFT calculations at the CAM-B3LYP/6-311++G(d,p) level were used to investigate the reaction mechanism. researchgate.net The calculations focused on the stabilization energy of the final product compared to a potential, but not observed, alternative product. The computational results demonstrated that the formation of the APPQ product was thermodynamically more favorable, thus explaining the reaction's outcome. researchgate.net The computed total energy and thermodynamic parameters confirmed the higher stability of the synthesized compound. researchgate.net These theoretical findings provide a solid foundation for understanding the reaction's course and selectivity.

The table below summarizes the relative energies of different tautomers of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one, as determined by various computational methods, illustrating the application of these techniques in studying pyrazolone chemistry. rsc.org

Table 1. Relative energies (kJ/mol) of the tautomers of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one calculated by different methods in the gas phase. rsc.org
TautomerAM1PM3HF/6-31GB3LYP/6-31G
CH0.000.000.000.00
OH15.473.7631.1811.79
NH11.2914.2227.1718.31

Prediction of Non-linear Optical (NLO) Properties

The search for new materials with significant non-linear optical (NLO) properties is a major focus of materials science, driven by potential applications in optoelectronics, optical computing, and data storage. nih.gov Organic molecules, particularly those with extensive π-conjugated systems and strong electron donor-acceptor groups, are promising candidates for NLO materials. nih.gov Pyrazole and pyrazolone derivatives have been the subject of numerous computational studies to predict their NLO capabilities, with Density Functional Theory (DFT) being the primary method employed for these investigations. wum.edu.pkresearchgate.net

Computational prediction of NLO properties typically involves calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). analis.com.my The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation. researchgate.net DFT calculations, using functionals like B3LYP or CAM-B3LYP combined with appropriate basis sets (e.g., 6-31++G(d,p)), have proven effective in predicting these properties. researchgate.netwum.edu.pk

Studies on various pyranopyrazole derivatives have shown that modifying substituents on the phenyl rings can tune the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wum.edu.pk A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, leading to enhanced NLO response. analis.com.my For instance, the introduction of electron-donating and electron-withdrawing groups across the pyrazole scaffold creates a push-pull system that facilitates intramolecular charge transfer, a key mechanism for high β values. researchgate.net

The computational results for a series of pyranopyrazole derivatives highlight the significant NLO potential within this class of compounds. The calculated values for dipole moment, polarizability, and hyperpolarizability often far exceed those of standard reference materials like urea, indicating their promise for development into functional NLO devices. tandfonline.com

Table 2. Calculated NLO properties of selected pyranopyrazole derivatives using DFT (B3LYP/6-31++G(d,p)). wum.edu.pk
Compound Derivative (Substituent on Phenyl Ring)Dipole Moment (μ) [Debye]Polarizability (α) [esu]First Hyperpolarizability (β) [esu]
4-H (AG.1)6.13-4.27 x 10-23-1.79 x 10-30
4-Cl (AG.2)4.53-4.46 x 10-23-1.39 x 10-30
4-F (AG.3)4.75-4.29 x 10-23-1.42 x 10-30
4-Br (AG.4)4.33-4.60 x 10-23-1.35 x 10-30
4-NO2 (AG.8)4.34-4.62 x 10-23-2.10 x 10-30
4-OH (AG.9)7.73-4.33 x 10-23-1.92 x 10-30

Biological Activities and Pharmacological Potential

Anticancer Activity Studies

Derivatives based on the 3-amino-1H-pyrazol-5(4H)-one scaffold have demonstrated promising potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.

Cytotoxicity against Various Cancer Cell Lines (e.g., Ehrlich Ascites Carcinoma (EAC))

Numerous studies have evaluated the in vitro and in vivo anticancer activity of novel pyrazole (B372694) derivatives. These compounds have shown significant cytotoxicity against various cancer cell lines. For instance, certain pyrazolone (B3327878) derivatives have been tested against Ehrlich Ascites Carcinoma (EAC) cells, showing favorable activities when compared to standard chemotherapeutic agents like 5-fluorouracil.

In one study, a newly designed pyrazole derivative, compound 5c, demonstrated potent in vitro antiproliferative activity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, with IC50 values of 6.43 µM and 9.83 µM, respectively. When tested in an in vivo Ehrlich Ascites Carcinoma model, this compound led to a significant increase in the life span of the treated mice. Another pyrazolone derivative showed notable antiproliferative activity against HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), and Ehrlich-Lettre ascites (EAT) cell lines, with IC50 values of 18 µM, 27 µM, and 36 µM, respectively.

The cytotoxic effects of various pyrazole derivatives are summarized in the table below, showcasing their activity against a spectrum of human cancer cell lines.

Mechanism of Action: Apoptosis Induction

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3.

One particular pyrazole derivative, 3f, was shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating the levels of reactive oxygen species (ROS) and increasing caspase-3 activity. This suggests that the compound triggers apoptosis through oxidative stress. Furthermore, some pyrazole derivatives have been found to induce DNA damage, as evidenced by increased comet tail length, indicating they cause genotoxic stress through DNA strand breaks. This activation of apoptotic pathways makes these compounds promising candidates for further investigation in cancer therapy.

Evaluation of Novel Pyrazole Derivatives as Potential Therapeutic Agents

The versatility of the pyrazole scaffold allows for extensive chemical modification to develop novel derivatives with enhanced anticancer properties. Research has focused on synthesizing and evaluating new series of pyrazole compounds to establish structure-activity relationships (SAR). For instance, studies on 1,3,5-trisubstituted-1H-pyrazole derivatives highlighted that the presence of chlorophenyl, thiazole (B1198619), and sulfonamide groups can enhance cytotoxicity.

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole derivatives has also yielded compounds with significant cytotoxic activity against various human tumor cell lines, including colon, lung, liver, and breast cancers. The evaluation of these novel compounds is a crucial step in identifying lead structures for the development of new and more effective anticancer drugs.

Anti-inflammatory Properties

The pyrazolone structural motif is a well-established pharmacophore in the design of anti-inflammatory agents. Many derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. There are two main isoforms, COX-1 and COX-2. Many research efforts have been directed towards developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.

Several novel pyrazole derivatives have shown potent and selective COX-2 inhibitory activity. For example, a series of 1,3,4-trisubstituted pyrazole derivatives were reported to have moderate to potent inhibitory activity against COX-2, with some compounds showing greater selectivity than the reference drug Celecoxib (B62257). The IC50 values for COX inhibition by various pyrazole derivatives are presented below.

In Vivo Models (e.g., Carrageenan-Induced Edema)

The anti-inflammatory potential of this compound derivatives is often evaluated using in vivo models, with the carrageenan-induced paw edema model in rats being a standard and widely used method. This model assesses the ability of a compound to reduce acute inflammation.

Studies have shown that newly synthesized pyrazole derivatives can significantly inhibit paw edema in this model. For example, a pyrazole derivative known as K-3 was found to decrease the inflammatory response by 52.0% four hours after carrageenan injection. Another study on a novel pyrazolone derivative demonstrated a significant inhibition of paw edema volume by 68.29% after two hours and 71.16% after four hours, comparable to the standard drug Diclofenac sodium. These in vivo studies provide crucial evidence for the anti-inflammatory efficacy of these compounds.

Antimicrobial Activity

Derivatives of this compound are a cornerstone in the development of new antimicrobial agents due to their wide-ranging efficacy against various pathogens. nih.govmdpi.com These compounds, belonging to the broader pyrazole class, have been extensively researched for their potential to combat bacteria, fungi, mycobacteria, and viruses. nih.gov The versatility of the pyrazolone core allows for molecular modifications that lead to a broad spectrum of biological activities, making it a privileged scaffold in medicinal chemistry. derpharmachemica.comekb.eg

Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)

The antibacterial potential of pyrazolone derivatives has been demonstrated against a wide array of both Gram-positive and Gram-negative bacteria. The core structure is a versatile scaffold that allows for the synthesis of compounds with significant antibacterial properties. nih.govsemanticscholar.org

Research has shown that specific substitutions on the pyrazole ring are crucial for antibacterial efficacy. For instance, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives revealed that compounds with chloro, bromo, fluoro, and nitro substitutions exhibited enhanced activity. greenpharmacy.info In one study, dichloropyrazolone derivatives showed potent activity against Gram-positive bacteria such as Bacillus subtilis, Sarcina lutea, Staphylococcus aureus, and Enterococcus faecalis. semanticscholar.org Another study highlighted that pyrazole derivatives with chloro- and bromo-substituents, which increase lipophilicity, demonstrated the greatest antimicrobial activity. nih.gov

Similarly, newly synthesized pyrazole-clubbed pyrimidine (B1678525) and thiazole compounds have shown notable effectiveness. nih.gov Specifically, a dipyrazolylbenzene derivative was highly active against Methicillin-resistant Staphylococcus aureus (MRSA), and a 2,6-dipyrazolylpyridine derivative was potent against Bacillus subtilis. nih.gov Furthermore, certain hydrazones derived from pyrazole scaffolds have displayed remarkable antibacterial activity, with minimum inhibitory concentration (MIC) values sometimes lower than standard drugs like chloramphenicol (B1208). nih.gov The introduction of a thiazole moiety into the pyrazole structure has also been shown to yield compounds with good to moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The following table summarizes the antibacterial activity of selected pyrazolone derivatives against various bacterial strains.

Compound/Derivative Type Gram-Positive Bacteria Gram-Negative Bacteria Key Findings
Dichloropyrazolone DerivativesBacillus subtilis, Sarcina lutea, Staphylococcus aureus, Enterococcus faecalisNot specifiedPotent activity observed against tested Gram-positive strains. semanticscholar.org
Pyrazole Derivatives with Chloro/Bromo SubstituentsNot specifiedNot specifiedIncreased lipophilicity from halogen substituents correlated with greater antimicrobial activity. nih.gov
1,3,5-Trisubstituted Pyrazolines with Cl, Br, F, NO2Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgarisEscherichia coli, Klebsiella pneumoniaeHalogen and nitro substitutions enhanced antibacterial activity. greenpharmacy.info
Hydrazone Derivatives (e.g., 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide)Staphylococcus aureus, Bacillus subtilisKlebsiella pneumoniae, Escherichia coliDisplayed higher activity than the standard drug chloramphenicol, with MIC values of 62.5–125 µg/mL. nih.gov
Pyrazole-Thiazole HybridsGood to moderate activityGood to moderate activityCombination of pyrazole and thiazole rings is important for biological activity. mdpi.com
Dipyrazolylbenzene DerivativeMethicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilisNot specifiedExhibited the highest activity against MRSA among the tested compounds. nih.gov

Antifungal Efficacy

The pyrazolone scaffold is also a valuable template for developing new antifungal agents. researchgate.net Numerous derivatives have been synthesized and tested against a variety of pathogenic fungi, often showing good to moderate activity. nih.govresearchgate.net

Studies have revealed that specific structural modifications can significantly enhance antifungal properties. For example, a series of 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and showed promising activity against fungal pathogens like Aspergillus niger and Candida albicans. researchgate.net In another study, pyrazole-containing hydrazones demonstrated notable antifungal activity, with MIC values against Candida albicans and Aspergillus flavus being significantly lower than the standard drug clotrimazole. nih.gov

The incorporation of other heterocyclic systems, such as thiazole, can also lead to potent antifungal compounds. mdpi.com Research on pyrazole analogues containing an aryl trifluoromethoxy group has identified compounds with high efficacy against several plant pathogenic fungi, with some derivatives showing activity comparable to the commercial fungicide pyraclostrobin. nih.gov This highlights the broad applicability of pyrazolone derivatives in both medicine and agriculture. nih.govnih.gov

The antifungal activity of representative pyrazolone derivatives is detailed in the table below.

Compound/Derivative Type Fungal Strains Key Findings
4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamideAspergillus niger, Candida albicans, CurvulariaExhibited good to moderate antifungal activity when compared to the standard drug Fluconazole. researchgate.net
Hydrazone Derivatives (e.g., 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide)Candida albicans, Aspergillus flavusShowed remarkable antifungal activity with MIC values ranging from 2.9–7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov
Pyrazole-Thiazole HybridsGood to moderate activityThe combination of both heterocyclic rings plays a crucial role in the observed antifungal effects. mdpi.com
Pyrazole analogues with aryl trifluoromethoxy groupFusarium graminearum and other plant pathogenic fungiOne compound (1v) displayed the highest activity against F. graminearum with an EC50 value of 0.0530 μM, comparable to pyraclostrobin. nih.gov
Dipyrazolylbenzene DerivativeCandida albicansShowed the highest antifungal activity among the tested series with a MIC of 8 μM. nih.gov

Antitubercular Activity

Derivatives of pyrazole represent a significant class of compounds investigated for their potential against Mycobacterium tuberculosis. nih.govnih.govjocpr.com The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the development of novel therapeutic agents, and pyrazolones have emerged as a promising scaffold. jocpr.com

Several studies have synthesized and evaluated pyrazolone derivatives, revealing potent antitubercular activity. nih.govnih.gov For instance, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were tested against the H37Rv strain of M. tuberculosis. researchgate.neteurjchem.com Two compounds from this series, featuring 2,6-dichlorophenyl and benzenesulfonamide (B165840) substitutions, were particularly active, with minimum inhibitory concentrations (MIC) of 1.66 and 1.64 µg/mL, respectively. researchgate.neteurjchem.comeurjchem.com

Other research has focused on pyrazoline derivatives, which also exhibit significant antimycobacterial potential. jocpr.commdpi.com One study reported a series of pyrazolin-5-ones where the most active compound, ethyl 3-methyl-1-methylthiocarbamoyl-5-oxo-3-pyrazoline-4-acetate, had a MIC value between 0.05-0.1 µg/ml against M. tuberculosis H37Rv. nih.gov The synthesis of hybrid molecules combining pyrazole with other heterocyclic structures like triazole and tetrazole has also yielded compounds with excellent antitubercular activity. nih.gov These findings underscore the importance of the pyrazolone core as a template for designing new and effective antitubercular drugs. nih.gov

The table below summarizes the in vitro antitubercular activity of various pyrazolone derivatives.

Compound/Derivative Type Mycobacterium Strain Activity (MIC) Key Findings
1-isonicotinoyl-3-methyl-4-(2-(2,6-dichlorophenyl)hydrazono)-1H-pyrazol-5(4H)-oneM. tuberculosis H37Rv1.66 µg/mLThe dichlorophenyl substitution was found to be effective. researchgate.neteurjchem.com
4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamideM. tuberculosis H37Rv1.64 µg/mLThe benzenesulfonamide group contributed to high potency. researchgate.neteurjchem.com
3-(4-chlorophenyl)-4-substituted pyrazolesM. tuberculosis H37RvGood to excellentHydrazone, 2-azetidinone, and 4-thiazolidinone (B1220212) derivatives of pyrazole are potent antitubercular agents. nih.gov
Ethyl 3-methyl-1-methylthiocarbamoyl-5-oxo-3-pyrazoline-4-acetateM. tuberculosis H37Rv0.05-0.1 µg/mLThis compound was the most active in its series. nih.gov
Pyrazolylpyrazoline-clubbed triazole/tetrazole hybridsM. tuberculosis H37Rv12.5 µg/mL (for compound 9o)Hybrid molecules showed substantial inhibition. nih.gov
Pyrazoline derivative 4a (p-methyl substitution)M. tuberculosis H37Ra17 µM (~6.25 µg/mL)Methyl group substitution at the phenyl ring showed a favorable effect on activity. mdpi.com

Antiviral Activity (e.g., anti-HIV)

The pyrazole nucleus is a key structural motif in a variety of compounds exhibiting a broad range of antiviral activities, including against Human Immunodeficiency Virus (HIV). nih.govtandfonline.com Researchers have synthesized numerous pyrazole derivatives and evaluated their efficacy against different viruses, demonstrating the scaffold's potential in developing new antiviral therapies. nih.govnih.gov

Specifically, in the context of anti-HIV research, pyrazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.com A study focusing on new pyrazolylthiazole derivatives identified two compounds that possess potent activity against HIV-1 replication, with IC50 values of 0.50 and 0.45 μM. researchgate.net Another study reported that N-acetyl 4,5-dihydropyrazole derivatives were active against the vaccinia virus at subtoxic concentrations. nih.gov

Beyond HIV, pyrazole derivatives have shown promise against other viruses. A series of pyrazole fused heterocyclic compounds demonstrated significant activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus. nih.gov More recently, derivatives have been tested against coronaviruses, with some showing activity against human coronavirus 229E (hCoV-229E). nih.gov

The table below presents findings on the antiviral activity of selected pyrazole-based compounds.

Compound/Derivative Type Target Virus Activity Key Findings
Pyrazolylthiazole Schiff bases (5n, 5r)HIV-1IC50 = 0.50 µM, 0.45 µMThese compounds were identified as potent NNRTIs against HIV-1 replication. researchgate.net
N-acetyl 4,5-dihydropyrazole (7)Vaccinia virus (Lederle strain)EC50 = 7 µg/mLShowed selective activity against vaccinia virus at subtoxic concentrations. nih.gov
Dihydrothiadiazine derivatives with pyrazole moietyHuman coronavirus 229E (hCoV-229E)Antiviral activity observedSubtle structural changes on the phenyl moiety influenced antiviral activity. nih.gov
Pyrazole fused heterocycle (420)Bovine Viral Diarrhea Virus (BVDV)EC50 = 0.12 mmol/LThe compound was 10-fold more active than the control drug ribavirin. nih.gov
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilinesRespiratory Syncytial Virus (RSV)EC50s = 5 µM to 28 µMMost tested compounds interfered with RSV replication. nih.gov

Other Significant Biological Activities

Thrombin Inhibition and Antithrombotic Potential

Derivatives based on the 1H-pyrazol-5-amine scaffold have been identified as potent inhibitors of thrombin, a key enzyme in the blood coagulation cascade. mdpi.comnih.gov This inhibitory action gives them significant potential as antithrombotic agents for treating conditions like myocardial infarction and ischemic stroke. nih.govnih.gov

Research has focused on developing covalent inhibitors that work by acylating the catalytic Ser195 residue of thrombin. nih.govacs.org A study of N-acylated 1H-pyrazol-5-amines identified several flexible derivatives as potent thrombin inhibitors with IC50 values in the nanomolar range (16–80 nM). nih.govnih.gov These compounds demonstrated high selectivity for thrombin over other related serine proteases. nih.gov

For example, compound 33a , a 3-pyridyl-substituted and fluorinated aminopyrazole, showed a high ability to inhibit thrombin with an IC50 of 1.3 nM. acs.org Another potent derivative, 24e , with an IC50 of 16 nM, was confirmed to covalently bind to thrombin by transferring its acyl group to the enzyme's active site. nih.gov While these acylated aminopyrazoles showed limited effects in plasma coagulation assays like aPTT and prothrombin time (PT), they are considered valuable starting points for developing safer anticoagulants that may have a reduced impact on bleeding time. nih.gov

The following table summarizes the thrombin inhibitory activity of key pyrazolone derivatives.

Compound/Derivative Type Thrombin Inhibition (IC50) Mechanism of Action Key Findings
Acylated 1H-pyrazol-5-amine (24e)16 nMCovalent inhibition (acylation of Ser195)Potent and selective inhibitor; confirmed covalent binding via mass-shift assay. nih.govnih.gov
Acylated 1H-pyrazol-5-amines (34a, 34b)16–80 nM rangeCovalent inhibitionIdentified as potent and selective thrombin inhibitors. nih.gov
3-pyridyl-substituted and fluorinated aminopyrazole (33a)1.3 nMCovalent inhibitionFluorination of the pyrazole core significantly improved inhibitory properties. acs.org
2-iodobenzoyl aminopyrazole (9e)165 nMNot specifiedExhibited notable thrombin inhibition among its series. nih.gov

Antidiabetic Activity

Derivatives of pyrazolone have emerged as promising candidates in the search for effective therapeutic agents for diabetes mellitus, a complex metabolic disorder. innspub.netinnspub.net These heterocyclic compounds have demonstrated a range of pharmacological properties, including antidiabetic, anti-inflammatory, and antioxidant effects. innspub.net The therapeutic efficacy of pyrazoline derivatives in diabetes is attributed to their ability to modulate key biological targets involved in glucose metabolism and insulin (B600854) sensitivity. innspub.net

The mechanisms of action for these compounds are multifaceted and include the inhibition of crucial metabolic enzymes such as α-glucosidase and α-amylase. innspub.net By inhibiting these enzymes, the breakdown of carbohydrates in the digestive tract is slowed, leading to a more gradual absorption of glucose and a reduction in postprandial hyperglycemia. Furthermore, some pyrazolone derivatives have been shown to stimulate insulin secretion and enhance glucose uptake in peripheral tissues, directly addressing the core issues of insulin deficiency and resistance in diabetes. innspub.net They also contribute to the mitigation of oxidative stress and inflammation, which are known to be linked to the development and progression of diabetes and its complications. innspub.net

Structure-activity relationship (SAR) studies have indicated that specific modifications to the pyrazoline nucleus can significantly enhance its biological effectiveness. innspub.net Researchers have designed and synthesized pyrazole-3-one compounds based on docking studies with previously reported antidiabetic pyrazole compounds, leading to the identification of potent new derivatives. nih.gov For instance, certain sulphonamide derivatives of pyrazole-3-one have been found to be particularly potent in in vivo studies using alloxan-induced diabetic rats. nih.gov These findings underscore the potential of pyrazolone derivatives as a versatile scaffold for the development of novel antidiabetic drugs. ovid.comresearchgate.net

Table 1: Antidiabetic Mechanisms of Pyrazolone Derivatives

Mechanism of Action Effect Reference
Enzyme Inhibition Inhibition of α-glucosidase and α-amylase, slowing carbohydrate breakdown. innspub.net
Insulin Secretion Stimulation of insulin release from pancreatic β-cells. innspub.net
Glucose Uptake Enhancement of glucose uptake in peripheral tissues. innspub.net
Oxidative Stress Reduction Mitigation of oxidative stress associated with diabetes. innspub.netinnspub.net
Anti-inflammatory Action Reduction of inflammation linked to diabetic complications. innspub.netinnspub.net

Antidepressant and Antipsychotic Potential

Pyrazoline and its derivatives have been found to possess a broad spectrum of biological activities, including significant effects on the central nervous system (CNS). igmpublication.org These compounds have been investigated for their anticonvulsant, neuroprotective, antidepressant, and anti-inflammatory activities. igmpublication.orgnih.gov

In the realm of antipsychotic potential, a series of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone derivatives were found to have an antipsychotic-like profile in behavioral tests predictive of antipsychotic efficacy. nih.gov Notably, these compounds did not bind to dopamine (B1211576) receptors in vitro, suggesting a novel mechanism of action compared to available antipsychotic agents. nih.gov Further evaluation of related structures, specifically 5-(substituted aminoacetamide) analogues, shared this unique pharmacology without inducing the seizures observed with the initial compound. nih.gov Two compounds from this series, a 2-(diethylamino)acetamide (B1345677) and a 2-[[3-(2-methyl-1-piperidinyl)propyl]-amino]acetamide derivative, were selected for further studies. nih.gov These compounds were shown to reduce spontaneous locomotion in mice and inhibit conditioned avoidance in rats and monkeys, behaviors consistent with antipsychotic activity. nih.gov Crucially, they did not elicit dystonic movements in a primate model, a significant side effect associated with many current antipsychotic drugs. nih.gov

Another series of related compounds, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, were synthesized and evaluated as potential antipsychotic agents. nih.gov The initial target compound, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, reduced spontaneous locomotion in mice without causing ataxia and, importantly, did not bind to D2 dopamine receptors in vitro. nih.gov Structure-activity relationship studies indicated that maximal activity was achieved with methyl groups at the 1- and 3-positions of the pyrazole ring and a 3-chloro substituent on the phenyl ring. nih.gov One derivative, 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol, was found to inhibit conditioned avoidance responding in both rats and monkeys without inducing extrapyramidal side effects in a primate model. nih.gov

Analgesic and Antipyretic Effects

The pyrazolone structural motif is a key component of various drugs known for their analgesic and antipyretic properties. nih.gov Antipyrine, one of the first synthetic organic compounds with a pyrazolone nucleus to be used as a drug, was found to be biologically active as an antipyretic and analgesic. nih.gov Many other pyrazolone derivatives, such as aminophenazone and propyphenazone, are widely used for their anti-inflammatory, analgesic, and antipyretic effects. jst.go.jp

Research has focused on synthesizing new pyrazolone derivatives to enhance these therapeutic effects. jst.go.jp Some 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities. jst.go.jp Several of these compounds were found to be active as both anti-inflammatory and analgesic agents. jst.go.jp For instance, one acidic pyrazolone derivative was identified as the most potent in terms of analgesic activity in the series. jst.go.jp

The combination of a pyrazole nucleus with other heterocyclic fragments, such as 1,2,4-triazole, has also been explored to develop new compounds with analgesic properties. zsmu.edu.ua In silico predictions have suggested that such hybrid molecules have the potential to yield biologically active compounds with analgesic effects. zsmu.edu.ua Experimental studies have confirmed these predictions, showing that the combination of pyrazole derivatives of 1,2,4-triazol-3-thiol with a 2,6-dichlorophenyl substituent and fragments of saturated carboxylic acids creates compounds with significant antinociceptive activity, as demonstrated in vivo through acetic acid-induced writhing and formalin inflammation models. zsmu.edu.ua

Furthermore, a novel pyrazole derivative, FR140423, has demonstrated potent non-steroidal anti-inflammatory and analgesic effects. nih.gov This compound was found to be a selective cyclooxygenase-2 (COX-2) inhibitor and showed dose-dependent anti-hyperalgesic effects that were five-fold more potent than indomethacin (B1671933) in a yeast-induced hyperalgesic model. nih.gov Uniquely, FR140423 also exhibited morphine-like analgesic effects in the tail-flick test, which were blocked by the mu-opioid antagonist naloxone, suggesting a dual mechanism of action. nih.gov

Antioxidant Properties

Pyrazolone derivatives have demonstrated significant antioxidant potential, acting as effective scavengers of free radicals. nih.govmdpi.commdpi.com This antioxidant activity is a key aspect of their broad pharmacological profile, which also includes anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govtandfonline.com The ability of these compounds to mitigate oxidative stress contributes to their therapeutic potential in a variety of disease states. nih.gov

In vitro studies have consistently shown the free radical scavenging activity of newly synthesized pyrazolone derivatives. nih.gov For example, a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to screen for antioxidant potential, and several pyrazolone derivatives have exhibited remarkable activity in this assay. nih.gov Phenyl-pyrazolone derivatives, in particular, have been designed and characterized for their high affinity for PD-L1, an immune checkpoint protein, while also acting as scavengers of oxygen free radicals. mdpi.com The antioxidant mechanism of these compounds is similar to that of the drug edaravone, which is also an aldehyde-reactive molecule. mdpi.com

The antioxidant capacity of these derivatives has been further characterized using electron paramagnetic resonance (EPR)-based free radical scavenging assays with probes like DPPH and DMPO (5,5-dimethyl-1-pyrroline N-oxide). mdpi.com Even with structural modifications aimed at improving other biological activities, many of these compounds maintain significant antioxidant activity. mdpi.com For instance, while some fluorinated derivatives showed slightly reduced antioxidant capacity compared to the reference compound edaravone, their activity remained substantial. mdpi.com The reaction rate constants for some of these compounds are comparable to those of conventional antioxidants like ascorbic acid and α-tocopherol. mdpi.com

Table 2: Antioxidant Activity of Selected Phenyl-Pyrazolone Derivatives

Compound DPPH Radical Scavenging (EC50 µM) Hydroxyl Radical Scavenging (EC50 µM) Reference
Derivative 5g 0.245 ± 0.01 0.905 ± 0.01 nih.gov
Derivative 5h 0.284 ± 0.02 0.892 ± 0.01 nih.gov
Ascorbic Acid (Control) 0.483 ± 0.01 - nih.gov
BHA (Control) - 1.739 ± 0.01 nih.gov

Inhibition of Protein Glycation

The non-enzymatic glycation of proteins can lead to the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetes complications and amyloid diseases. nih.gov Reactive dicarbonyl compounds, such as methylglyoxal (B44143) (MGO), are highly reactive glycating agents. nih.gov Therefore, inhibiting MGO-induced protein glycation and aggregation is a crucial therapeutic strategy. nih.gov

Natural antioxidants have been systematically investigated for their anti-glycation and anti-fibrillization activities. nih.gov These compounds can inhibit glycation and protein aggregation induced by MGO through a combination of mechanisms, including scavenging free radicals, capturing MGO, and interacting with proteins. nih.gov The antioxidant properties of pyrazolone derivatives suggest their potential role in mitigating protein glycation. While direct studies on this compound are limited in this specific area, the known antioxidant capacity of related compounds provides a strong rationale for their potential efficacy. mdpi.commdpi.com

The formation of AGEs is a complex process that begins with the reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. nih.gov This process is particularly relevant under hyperglycemic conditions. nih.gov The accumulation of AGEs can impair the biological function of macromolecules, contributing to the development of various pathophysiological events. nih.gov Antioxidants can interfere with this process at multiple stages. Their ability to scavenge free radicals can prevent the oxidative reactions that contribute to the formation of AGEs. nih.gov Additionally, some compounds can directly trap intermediate dicarbonyl compounds, preventing them from reacting with proteins. researchgate.net Given the established antioxidant nature of pyrazolone derivatives, it is plausible that they could exert a protective effect against protein glycation and the formation of AGEs. mdpi.commdpi.com

Fertility and Anti-Thyroid Activity

There is currently a lack of specific research findings on the direct effects of this compound concerning fertility and anti-thyroid activity.

Kinase Inhibition (e.g., PCTAIRE family)

The 3-aminopyrazole (B16455) moiety is recognized as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. nih.gov Pyrazole-based molecules have demonstrated significant anti-proliferative and anti-cancer potential, playing a crucial role in the treatment of various diseases. nih.govnih.gov The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, in particular, has been identified as a valuable pharmacophore for targeting kinases. nih.gov

A series of 3-amino-1H-pyrazole-based kinase inhibitors have been developed and shown to be highly potent, especially within the CDK (cyclin-dependent kinase) family, and specifically the PCTAIRE subfamily. nih.gov The PCTAIRE subfamily is an understudied class of kinases within the dark kinome. nih.govnih.gov Dysregulation of PCTAIRE kinases, such as CDK16, is associated with several diseases, including breast, prostate, and cervical cancer. nih.govnih.gov

Through structure-based modifications of the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, researchers have developed inhibitors with high cellular potency for CDK16. nih.govnih.gov One such optimized compound exhibited an EC50 of 33 nM for CDK16 and also showed high potency for other members of the PCTAIRE and PFTAIRE families, with EC50 values in the range of 20–120 nM and 50–180 nM, respectively. nih.govnih.gov A screening against a panel of approximately 100 kinases demonstrated that this compound has selective inhibition over other kinases. nih.govnih.gov Further studies revealed that this inhibitor causes a G2/M phase cell cycle arrest, which is attributed to the inhibition of CDK16. nih.govnih.gov These findings highlight the potential of 3-amino-1H-pyrazole-based compounds as selective kinase inhibitors for exploring the function of understudied kinases and as potential therapeutic agents for diseases associated with their dysregulation. nih.govnih.gov

Table 3: Inhibitory Activity of a 3-Amino-1H-pyrazole-based Kinase Inhibitor (43d) against PCTAIRE and PFTAIRE Family Kinases

Kinase Cellular Potency (EC50) Reference
CDK16 (PCTAIRE1) 33 nM nih.govnih.gov
PCTAIRE Family 20–120 nM nih.govnih.gov
PFTAIRE Family 50–180 nM nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations are crucial for optimizing their therapeutic potential. The pyrazole nucleus is considered a "privileged structure" due to its presence in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. mdpi.comfrontiersin.org Modifications to the core pyrazole scaffold allow for the fine-tuning of the pharmacological profile, enabling researchers to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the pyrazolone ring, with its multiple reactive sites, provides a rich platform for introducing diverse functional groups to explore and establish clear SAR trends.

Impact of Substituents on Biological Potency

The biological potency of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents on the pyrazole ring and its appendages.

For Anticancer Activity: Research has shown that specific substitutions significantly influence the cytotoxic effects of pyrazole derivatives against cancer cell lines. ekb.eg

N-Substitutions: N-substitutions on the pyrazolone ring are a common strategy to generate biologically active compounds. rjpbcs.com

Aryl Substituents: The presence of an aryl group, such as a phenyl substituent, can confer significant broad-spectrum cytotoxic activity. ekb.eg

Halogen Atoms: The introduction of halogen atoms, like chlorine, can enhance anticancer activity. This is attributed to changes in the molecule's surface electrostatic potential and the strong electron-withdrawing nature of halogens, which can increase the electrophilicity of the pharmacophore, making it easier to form hydrogen bonds with a biological target. tandfonline.com Furthermore, halogenation can increase water solubility and cell permeability, contributing to higher activity. tandfonline.com

Electron-Withdrawing Groups: Preliminary SAR studies on some 5-aminopyrazole derivatives suggest that the presence of electron-withdrawing substituents is beneficial for antibacterial and antitubercular activity, while electron-donating groups tend to reduce potency. nih.gov

For Kinase Inhibition: Aminopyrazole derivatives have been extensively studied as kinase inhibitors, and their potency is finely tuned by substituents.

Substituents on the Pyrazole Core: In the development of Cyclin-Dependent Kinase (CDK) inhibitors, SAR studies revealed that the size of the substituent at the R¹ position was critical. nih.gov For instance, a cyclobutyl substituent at the R¹ position, combined with a hydrophobic substituent at the R² position, resulted in potent CDK2 and CDK5 inhibitors that could induce apoptosis. nih.gov Activities of the compounds were found to increase when the substituent at R¹ was larger than isopropyl but smaller than cyclopentyl. nih.gov

Substituents on Appended Rings: In the context of JNK3 inhibitors, modifications on a pyridine (B92270) amide moiety were explored. Moving a methyl group from the 4'-position to the 2'-position reduced JNK3 potency but significantly improved isoform selectivity against JNK1. acs.org Simple fluoro substitutions on a benzene (B151609) ring connected to the core led to a loss of JNK3 inhibition potency. acs.org

The following table summarizes the impact of various substituents on the biological potency of pyrazole derivatives based on research findings.

Role of Specific Functional Groups in Ligand-Target Interactions

The biological activity of this compound derivatives is mediated by noncovalent interactions between their functional groups and the binding sites of macromolecular targets. unina.it Understanding the role of these groups is key to rational drug design.

The 3-Amino Group: The amino group at the 3-position is frequently crucial for biological activity. It primarily functions as a hydrogen bond donor. researchgate.net Due to its specific location, the 3-aminopyrazole moiety can form a "hydrogen bond 'zipper' structure" (donor-acceptor-donor), which significantly enhances its binding capability to receptors. researchgate.net In kinase inhibition, the aminopyrazole core is known to form a characteristic triad (B1167595) of hydrogen bonds with the hinge region residues of the kinase's ATP binding pocket, a critical interaction for potent inhibition. nih.gov

The Carbonyl Group (C=O): The ketone group at the 5-position of the pyrazolone ring is a polarized functional group that can serve as a hydrogen bond acceptor in interactions with biological targets. taylorfrancis.com

Substituted Functional Groups: Functional groups introduced through synthesis play specific roles in target binding.

Hydroxyl Groups (-OH): Often crucial for biological function, hydroxyl groups can act as both hydrogen bond donors and acceptors. researchgate.net

Halogens: As mentioned, halogens can enhance binding by increasing the electrophilicity of nearby atoms, thereby strengthening hydrogen bonds. tandfonline.com

The interaction of these functional groups with target proteins, such as enzymes or receptors, dictates the compound's specificity and affinity. unina.itreachemchemicals.com The strength of these interactions, which are primarily electrostatic (including hydrogen bonds and dipole-dipole interactions), determines the stability of the drug-receptor complex. unina.it

Correlation between Molecular Structure and Pharmacological Efficacy

A clear correlation is observed in the development of kinase inhibitors. For example, a focused library of aminopyrazole analogs was synthesized to systematically probe different regions of the CDK active site. nih.gov This study established that a cyclobutyl substitution at one position was optimal for activity, leading to the identification of a potent and selective CDK2/5 inhibitor. nih.gov This demonstrates a direct link between a specific structural feature (the cyclobutyl group) and enhanced pharmacological efficacy (potent and selective kinase inhibition).

Similarly, in the pursuit of anti-inflammatory agents, the introduction of an aminosulfonyl moiety into the pyrazole structure was found to facilitate robust interactions with key amino acid residues of the COX-2 enzyme, correlating this structural element with high inhibitory potency. frontiersin.org The efficacy of pyrazole derivatives is often a result of cooperative binding, where multiple functional groups interact with the target simultaneously to achieve high affinity and specificity. unina.it

The research findings below illustrate the direct correlation between specific structural features of pyrazole derivatives and their resulting pharmacological effects.

Coordination Chemistry of 3 Amino 1h Pyrazol 5 4h One As a Ligand

Formation of Metal Complexes and Coordination Polymers

The compound 3-amino-1H-pyrazol-5(4H)-one, and its tautomer 3-aminopyrazole (B16455), readily form metal complexes and coordination polymers with various metal ions. The synthesis of these materials typically involves the reaction of the pyrazole-based ligand with a corresponding metal salt, such as a halide or acetate (B1210297), in a suitable solvent like ethanol (B145695). sci-hub.senih.gov The reaction often proceeds at room temperature or with gentle heating, leading to the self-assembly of discrete mononuclear complexes or extended polymeric structures. sci-hub.semdpi.com

For instance, coordination polymers have been successfully synthesized by reacting 3-aminopyrazole (3-apz), a tautomeric form, with cadmium halides. nih.gov The reaction of cadmium bromide tetrahydrate with 3-aminopyrazole in an ethanolic solution yields crystals of a coordination polymer with the formula [CdBr₂(C₃H₅N₃)₂]n. nih.gov Similarly, pyrazolone-based ligands have been used to create complexes with a range of transition metals including Co(II), Ni(II), Cu(II), and Zn(II). derpharmachemica.com The formation of these complexes is driven by the versatile coordination ability of the pyrazole (B372694) core, which contains multiple donor atoms.

The synthesis can also be tailored to produce specific dimensionalities. By carefully selecting reaction conditions such as solvents, temperature, and ligand-to-metal ratios, it is possible to isolate mononuclear complexes, one-dimensional chains, or two-dimensional layered materials. mdpi.com For example, slow evaporation can yield discrete mononuclear or dinuclear complexes, while diffusion methods may favor the formation of 1D Metal-Organic Frameworks (MOFs). mdpi.com

Ligand Binding Modes and Stereochemistry

The this compound ligand exhibits remarkable versatility in its coordination behavior due to the presence of multiple potential donor sites: the two nitrogen atoms of the pyrazole ring, the exocyclic amino group, and the carbonyl oxygen. This allows for several binding modes.

A common coordination mode for related acylpyrazolone ligands, when deprotonated, is as a chelating bidentate O,O-donor. bohrium.com However, this compound can also act as a bridging ligand, linking two or more metal centers. In its tautomeric 3-aminopyrazole form, it has been observed to bridge metal ions without deprotonation, utilizing both the ring nitrogen and the amino nitrogen for coordination. nih.gov This bridging capability is crucial for the formation of coordination polymers. In the polymeric structure of [CdBr₂(3-apz)₂]n, the 3-aminopyrazole ligand links the cadmium centers through its pyrazole and amino nitrogen atoms. nih.gov

The ligand can exist in different tautomeric forms, primarily the keto-amino and enol-imino forms, which influences its coordination. sci-hub.sebohrium.com In many complexes, the ligand coordinates in its keto-amine form. sci-hub.se The stereochemistry around the metal center is dictated by the number of coordinating ligands and their binding modes. In the cadmium-bromide polymer, the Cd²⁺ cations are in a trans-CdN₄Br₂ octahedral environment. nih.gov In other complexes with related pyrazolone (B3327878) Schiff base ligands, distorted tetrahedral geometries around a Zn²⁺ center have been observed. bohrium.com The flexibility of the ligand allows for the formation of various coordination geometries, including square pyramidal and distorted octahedral. nih.gov

Characterization of Metal Complexes (e.g., X-ray Crystallography)

For example, the crystal structure of the polymeric complex [CdBr₂(3-apz)₂]n revealed that the Cd²⁺ ions are coordinated by two bromide anions and two bridging 3-aminopyrazole ligands, resulting in octahedral trans-CdN₄Br₂ units that are linked into infinite chains. nih.gov X-ray analysis of a zinc complex with a related pyrazolone-based Schiff base ligand, [Zn(C₂₀H₁₅N₄O)₂]·2.5CH₃OH, confirmed a distorted tetrahedral coordination sphere where the monoanionic ligands bind through the pyrazololate oxygen and imine nitrogen atoms. bohrium.com

Beyond X-ray crystallography, a suite of spectroscopic and analytical techniques are employed for comprehensive characterization:

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C=N) upon complexation. derpharmachemica.com

NMR Spectroscopy: Provides information about the ligand's structure in solution and can indicate complex formation, although its application can be limited for paramagnetic complexes. sci-hub.se

UV-Visible Spectroscopy: Helps to study the electronic transitions within the complex and provides insights into the coordination environment of the metal ion. derpharmachemica.com

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. nih.gov

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and the presence of solvent molecules. tubitak.gov.tr

The table below summarizes crystallographic data for a representative complex formed with a tautomer of the title compound.

Compound Formula Crystal System Space Group Metal Coordination Reference
catena-poly[[dibromidocadmium(II)]-bis(μ-3-amino-1H-pyrazole)][CdBr₂(C₃H₅N₃)₂]nMonoclinicP2₁/ctrans-CdN₄Br₂ Octahedron nih.gov

Supramolecular Architectures in Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand, combined with its capacity for hydrogen bonding, makes it an excellent candidate for constructing supramolecular architectures and Metal-Organic Frameworks (MOFs).

In the solid state, the individual coordination polymers or discrete complexes can self-assemble into higher-dimensional networks through non-covalent interactions, primarily hydrogen bonds. For instance, in the crystal structure of the [CdBr₂(3-apz)₂]n polymer, the one-dimensional chains are linked into a two-dimensional supramolecular network through inter-chain N-H···Br hydrogen bonds. nih.gov Similarly, the crystal structure of 3-amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one, a derivative, reveals that intermolecular N-H···O hydrogen bonds involving the amino group link the molecules into a three-dimensional framework. odu.edu.tr

While direct examples of MOFs using this compound are not extensively reported, related pyrazole-carboxylate ligands have been successfully employed to build MOFs with interesting topologies. For example, a T-shaped pyrazole-isophthalate ligand was used to synthesize a chiral 3,6T22-topology MOF with Zn(II). mdpi.com These studies demonstrate the principle that functionalized pyrazoles are effective building blocks for MOFs. The amino and carbonyl groups of this compound offer additional sites for hydrogen bonding, which can be exploited to direct the formation of specific supramolecular architectures and to enhance the stability and functionality of the resulting MOFs. mdpi.com

Applications of Metal Complexes

Metal complexes derived from pyrazolone-based ligands are gaining attention for their potential in various fields, including catalysis and materials science.

Catalytic Applications

While the catalytic applications of complexes with this compound are not yet widely explored, research on structurally related pyrazolone and pyrazole complexes demonstrates their significant catalytic potential in a variety of organic transformations.

Oxidation Reactions: Copper(II) complexes with pyrazolone-based ligands have been shown to be active catalysts for the oxidation of trans-stilbene. odu.edu.tr Vanadium complexes with pyrazolone ligands catalyze the oxidation of tetralin to tetralone and have also been used for the solvent-free oxidation of styrene (B11656) to benzaldehyde (B42025). rsc.orgacs.org Furthermore, pyrazolone-based metal complexes intercalated into montmorillonite (B579905) clay have been employed as heterogeneous catalysts for the liquid-phase oxidation of phenol (B47542) to valuable products like catechol and hydroquinone. tubitak.gov.trnih.govnih.gov

C-C Coupling Reactions: Palladium complexes featuring pyrazole-containing ligands have emerged as effective catalysts for crucial C-C bond-forming reactions. They have shown high activity in Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental transformations in synthetic organic chemistry. rsc.orgunr.edu.armdpi.com

CO₂ Reduction: A dinuclear cobalt complex bridged by a pyrazole-based ligand has been reported to electrocatalytically reduce carbon dioxide to carbon monoxide, a key reaction for converting a greenhouse gas into a useful chemical feedstock. us.es

These examples strongly suggest that metal complexes of this compound could be promising catalysts, with the amino and carbonyl groups potentially influencing catalytic activity and selectivity.

Material Science Applications (e.g., optical properties, spin transition)

The unique electronic and structural features of pyrazolone complexes make them attractive for applications in materials science.

Optical Properties: A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, which is a derivative of the title compound, has been synthesized and shown to possess interesting optical properties. unicam.it Studies on its theoretical electronic absorption spectra indicate its potential for use in optical applications. unicam.it Metal complexes of hydrazone derivatives, which can be synthesized from pyrazolones, are also being investigated for their nonlinear optical (NLO) properties. mdpi.com These properties are crucial for the development of materials for optoelectronics and photonics.

Spin Transition: Iron(II) complexes with nitrogen-rich heterocyclic ligands like pyrazoles and triazoles are well-known to exhibit spin crossover (SCO) behavior. This phenomenon involves a reversible transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. An iron(II) complex with a heteroscorpionate ligand incorporating a 3-amino-1,2,4-triazolyl group displays a gradual spin crossover at room temperature. tubitak.gov.trnih.gov The SCO properties are highly sensitive to the ligand's structure, including the position of substituents and their ability to form hydrogen bonds. nih.govrsc.org This makes metal complexes of this compound, particularly with Fe(II), promising candidates for the design of new molecular switches and sensors based on the spin transition phenomenon.

The table below provides an overview of the catalytic applications of related pyrazolone metal complexes.

Catalyst Type Reaction Catalyzed Key Findings Reference(s)
Pyrazolone-oxalamide-Metal/ClayPhenol OxidationHeterogeneous catalyst, good conversion and selectivity to catechol. tubitak.gov.trnih.govnih.gov
Vanadium-Pyrazolone ComplexStyrene/Tetralin OxidationActive for oxidation with H₂O₂. rsc.orgacs.org
Copper-Pyrazolone Complextrans-Stilbene OxidationActive catalyst for epoxidation. odu.edu.tr
Palladium-Pyrazole ComplexSuzuki-Miyaura/Heck CouplingEfficient for C-C bond formation. rsc.orgunr.edu.armdpi.com
Cobalt-Pyrazole ComplexCO₂ ReductionElectrocatalytic conversion of CO₂ to CO. us.es

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Drug Candidates

The 3-amino-1H-pyrazol-5(4H)-one core serves as a fundamental building block for the synthesis of new therapeutic agents. Its polyfunctional nature, featuring reactive amino and pyrazole (B372694) ring nitrogens alongside an active methylene (B1212753) group, provides a rich platform for a multitude of chemical reactions, including cyclization and condensation. A primary strategy in designing novel drug candidates involves the multicomponent synthesis approach, which allows for the creation of structurally diverse pyrazole derivatives in an efficient manner. mdpi.comnih.gov This method is valued for its pot, atom, and step economy (PASE), making it popular in both academic and industrial research. nih.gov

Researchers have successfully synthesized various novel compounds by reacting this compound derivatives with other reagents. For instance, one-pot condensation reactions of pyrazolones with aldehydes and other active methylene compounds have yielded libraries of heterocyclic compounds with potential biological activities. rsc.orgnih.gov These synthesis protocols are often optimized for efficiency and environmental friendliness, sometimes employing microwave assistance or solvent-free conditions to improve yields and reduce reaction times. rsc.orgmdpi.com The resulting derivatives are then screened for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.egmdpi.com

A notable area of research is the development of kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, derived from 3-aminopyrazole (B16455), has been identified as a key pharmacophore for targeting kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov By modifying this scaffold, scientists have developed potent and selective inhibitors for specific kinase families, such as the understudied PCTAIRE family, demonstrating the scaffold's utility in creating targeted therapies. nih.govnih.gov

Table 1: Examples of Synthesis Methods for Pyrazolone-Based Drug Candidates

Synthesis Method Reactants Product Class Reference
Multicomponent Reaction Aldehydes, Malononitrile (B47326), Hydrazine (B178648) Hydrate (B1144303), Ethyl Acetoacetate (B1235776) Pyrano[2,3-c]pyrazoles mdpi.comnih.gov
Knoevenagel Condensation Pyrazolones, Substituted Carbaldehydes Substituted Pyrazolone (B3327878) Derivatives researchgate.net
Cyclocondensation 1,3-Dicarbonyl Compounds, Hydrazine Derivatives Polysubstituted Pyrazoles mdpi.comnih.gov

Pyrazolone Scaffold as a Key Intermediate for Bioactive Molecules

The pyrazolone ring is a fundamental structural motif in a wide range of biologically active molecules and established therapeutic agents. tandfonline.comresearchgate.net Its significance is highlighted by its presence in numerous FDA-approved drugs that address various medical needs, from inflammation to obesity and cancer. mdpi.comnih.gov The versatility of the pyrazolone scaffold allows it to serve as a crucial intermediate, enabling the synthesis of complex molecules with fine-tuned pharmacological profiles.

The reactivity of the pyrazolone ring facilitates the introduction of diverse functional groups, which is a key factor in its role as a versatile intermediate. Chemists can readily modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. This adaptability has made pyrazolones a subject of intense investigation in the continuous search for new and improved drugs. tandfonline.com For example, the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems often starts from this compound, leading to novel molecular architectures with unique biological activities. mdpi.com

The broad spectrum of biological activities associated with pyrazolone derivatives underscores the importance of this scaffold. researchgate.netderpharmachemica.com These activities include antibacterial, antifungal, anti-inflammatory, analgesic, antiviral, and anticancer properties. mdpi.comderpharmachemica.comnih.gov This wide range of potential applications ensures that the pyrazolone scaffold remains a central focus for medicinal chemists aiming to develop new treatments for a variety of diseases. researchgate.net

Table 2: Marketed Drugs Featuring the Pyrazole/Pyrazolone Scaffold

Drug Name Therapeutic Category Reference
Celecoxib (B62257) Anti-inflammatory (COX-2 inhibitor) tandfonline.comnih.gov
Rimonabant Anti-obesity tandfonline.comnih.gov
Difenamizole (B1670549) Analgesic tandfonline.com
Lonazolac Anti-inflammatory tandfonline.com
Betazole H2-receptor agonist mdpi.comtandfonline.com
Ibrutinib Anticancer (Kinase inhibitor) nih.gov

Development of Enhanced Bioactive Derivatives

A primary goal in medicinal chemistry is the iterative improvement of lead compounds to create derivatives with enhanced biological activity, selectivity, and better safety profiles. The this compound scaffold is exceptionally well-suited for this purpose. By systematically modifying its structure, researchers have developed numerous derivatives with significantly improved potency against various biological targets. nih.govekb.eg

One successful strategy involves the synthesis of Mannich bases from pyrazolone pyrazoles, which have demonstrated a wide range of pharmaceutical applications, including antibacterial, antifungal, anti-inflammatory, and antiviral activities. derpharmachemica.com Another approach is the Knoevenagel condensation of pyrazolones with various aldehydes to produce derivatives, some of which show significant antimicrobial activity, occasionally surpassing standard drugs. researchgate.net For instance, certain derivatives incorporating a 2,5-dichlorothiophene (B70043) substituent have shown potent antibacterial effects against multiple microorganisms. researchgate.net

Furthermore, the fusion of the pyrazole ring with other heterocyclic systems, such as pyrimidine (B1678525), has led to the creation of potent bioactive compounds. mdpi.com Pyrazolo[1,5-a]pyrimidines, synthesized from 5-aminopyrazole precursors, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.com Research has also focused on creating hydrazone derivatives, which have exhibited remarkable antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov These examples highlight the successful application of synthetic strategies to generate enhanced bioactive derivatives from the versatile pyrazolone core. nih.govekb.eg

Strategies for Overcoming Drug Resistance

The rise of microbial drug resistance is a critical global health issue, necessitating the urgent development of new antimicrobial agents. nih.gov The pyrazolone scaffold is being actively explored as a platform for designing novel compounds to combat resistant pathogens. tandfonline.com The inherent versatility of the pyrazole nucleus allows for the creation of a large number of derivatives, increasing the chances of discovering molecules with new mechanisms of action or the ability to evade existing resistance mechanisms. nih.govnih.gov

One strategy involves synthesizing pyrazole derivatives that exhibit broad-spectrum antimicrobial activity. nih.gov For example, certain pyrazolyl 1,3,4-thiadiazine and hydrazone derivatives have shown considerable activity against a range of bacteria and fungi. nih.gov The development of compounds with high potency, indicated by low MIC values, is a key objective, as this can help to overcome resistance that has developed against older antibiotics. nih.gov

Another approach is to modify the core pyrazole structure in ways that enhance its antibacterial spectrum. It has been observed in preclinical studies that replacing other five-membered heterocycles within a drug's structure with a pyrazole nucleus can increase its range of activity. nih.gov This suggests that the pyrazole ring itself may confer properties that are advantageous in overcoming resistance. The metabolic stability of pyrazole derivatives is another important factor, as it can lead to more effective and sustained therapeutic action. nih.gov By focusing on these strategies, researchers are leveraging the unique chemical properties of this compound and its analogs to contribute to the pipeline of new drugs aimed at overcoming antimicrobial resistance. tandfonline.com

Exploration in Agrochemicals

Beyond its extensive applications in medicine, the pyrazole scaffold is also a significant component in the development of modern agrochemicals. nih.govroyal-chem.com Pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides, playing a crucial role in crop protection and sustainable agriculture. nih.govacs.orgchemimpex.com The biological activity of these compounds is not limited to human therapeutic targets, and their effectiveness in controlling pests and plant diseases has made them valuable tools for the agricultural industry. royal-chem.com

Several commercial herbicides are based on the pyrazole structure. These include compounds that act by inhibiting 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase, key enzymes in plant metabolic pathways. acs.org Researchers continue to synthesize and evaluate new pyrazole derivatives as potential inhibitors of photosynthetic electron transport, a vital process in plants, aiming to discover more effective and selective herbicides. acs.orgbohrium.com

In the realm of fungicides, pyrazole-carboxamides like bixafen (B1247100) are used to control diseases in major crops such as cereals and rapeseed. nih.gov Pyraclostrobin is another pyrazole derivative known for its effectiveness in preventing and treating various fungal diseases in fruit trees and vegetables. royal-chem.com The ability to modify the pyrazole core allows for the development of agrochemicals with specific modes of action and improved environmental profiles, contributing to enhanced crop yields and food security. chemimpex.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,5-dichlorothiophene
Ampicillin
Betazole
Bixafen
Celecoxib
Ciprofloxacin
Chloramphenicol
Clotrimazole
Difenamizole
Ethyl Acetoacetate
Hydrazine Hydrate
Ibrutinib
Lonazolac
Malononitrile
Pyraclostrobin
Pyrazolo[1,5-a]pyrimidines
Rimonabant
Sildenafil

Other Scientific and Industrial Research Applications

Dyes and Pigments

The compound 3-amino-1H-pyrazol-5(4H)-one and its derivatives are significant intermediates in the synthesis of various dyes and pigments, particularly azo dyes. The pyrazolone (B3327878) ring acts as a versatile coupling component, which, when reacted with a diazonium salt, forms a chromophoric azo group (-N=N-). This reaction is a cornerstone of color chemistry, producing a wide spectrum of colors including yellows, oranges, reds, and browns.

The synthesis process typically involves two main steps: diazotization and coupling. In the first step, an aromatic primary amine is treated with a source of nitrous acid (like sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. In the subsequent coupling step, this electrophilic diazonium salt is reacted with an electron-rich coupling agent, in this case, the this compound or a derivative thereof. The active methylene (B1212753) group at the C4 position of the pyrazolone ring is the primary site for this electrophilic substitution.

Research has demonstrated the synthesis of novel monoazo disperse dyes derived from pyrazolone structures for dyeing polyester (B1180765) fabrics. tandfonline.com For instance, 3-amino-1-phenyl-4-(2-thiazolilazo)pyrazol-5-one derivatives have been synthesized by coupling diazotized 2-aminothiazole (B372263) derivatives with 1-phenyl-3-aminopyrazol-5-one. tandfonline.com These dyes exhibit good fastness properties, indicating their stability and durability when applied to textiles. tandfonline.com Similarly, unexpected 3-aminopyrazol-5-ol dispersion dyes were formed when condensing certain propane (B168953) nitriles with hydrazine (B178648) hydrate (B1144303), yielding yellow-red dyes with excellent rubbing, washing, and light fastness on polyester fabric. ekb.eg

The color of the resulting dye can be tuned by modifying the substituents on both the diazonium salt precursor and the pyrazolone coupling component. Electron-withdrawing or electron-donating groups can shift the absorption maximum of the dye, leading to different shades. tandfonline.com The versatility and relatively straightforward synthesis make pyrazolone-based azo dyes economically important and widely used in various industrial applications, including textiles, inks, and plastics. nih.gov

Dye Derivative StructureColor RangeApplicationKey PropertiesReference
3-amino-4-((aryl)diazenyl)-1H-pyrazol-5-olYellow-RedDisperse dyes for polyester fabricExcellent rubbing, washing, and light fastness (Grade 4-5) ekb.eg
3-amino-1-phenyl-4-(2-thiazolilazo)pyrazol-5-oneVaries (e.g., Brown)Dyes for polyesterHigh tinctorial strength, superior photostability tandfonline.com
4-(2-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamideNot specifiedPotential dye structureSynthesized from pyrazolone and sulfadimidine rsc.org

Corrosion Inhibition

Derivatives of this compound are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The effectiveness of these heterocyclic compounds stems from their molecular structure, which includes multiple adsorption centers such as nitrogen, oxygen, and sulfur atoms (in derivatives), as well as π-electrons from the aromatic ring.

The primary mechanism of corrosion inhibition is the adsorption of the organic molecule onto the metal surface, forming a protective barrier. This film isolates the metal from the corrosive medium, thereby reducing the rate of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the sharing of electrons or charge transfer from the inhibitor to the vacant d-orbitals of the metal to form a coordinate bond. eprajournals.com

Studies on various pyrazole (B372694) and pyrazolone derivatives have demonstrated their efficacy. For example, certain pyrazol-5-one derivatives have been shown to act as mixed-type inhibitors for 316L stainless steel in 1 M HCl, meaning they suppress both anodic and cathodic reactions. Their adsorption on the steel surface was found to follow the Temkin adsorption isotherm. Similarly, a novel pyrazole derivative, (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (B1245722) (DPMM), showed high inhibition efficiency (up to 95.5%) for low-carbon steel in 1 M HCl, with the efficiency increasing with both concentration and temperature. ijpsr.com This suggests a strong, possibly chemical, adsorption process. ijpsr.com

The presence of functional groups on the pyrazole ring significantly influences the inhibition efficiency. The amino group (-NH2) and other heteroatoms enhance the molecule's ability to donate electrons and coordinate with the metal surface, strengthening the protective film.

Inhibitor CompoundMetal/AlloyCorrosive MediumMaximum Inhibition Efficiency (%)Inhibition TypeReference
(Z)-3-methyl-4-(2-arylhydrazono)-1H-pyrazol-5(4H)-one derivatives316L Stainless Steel1 M HClNot specifiedMixed-type
(3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (DPMM)Low-carbon Steel1 M HCl95.5Not specified ijpsr.com
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT)Mild Steel2.5 M H2SO4Not specifiedMixed-type eprajournals.com
3-amino-5-mercapto-1,2,4-triazole (AMT)AA2024 Aluminium Alloy3.5 wt.% NaClNot specified (Highest at 1.5 g/L)Cathode-type sigmaaldrich.com

Phosphosensitizers and Liquid Crystals

The pyrazole scaffold, the core structure of this compound, is a subject of research in materials science, including the development of liquid crystals. While specific research on this compound as a phosphosensitizer is not prominent in the available literature, related pyrazole derivatives have been investigated for the synthesis of phosphorus-containing compounds and for their liquid crystalline properties.

In the area of phosphorus compounds, research has been conducted on the synthesis of α-aminophosphonates from pyrazolo[4,3-d]thiazole derivatives, which themselves can be synthesized from 5-aminopyrazole precursors. These α-aminophosphonate compounds have been evaluated for potential biological activities, demonstrating the utility of the aminopyrazole core in constructing more complex organophosphorus molecules.

Regarding liquid crystals, the pyrazole ring is an attractive heterocyclic unit for designing mesogenic (liquid crystal-forming) molecules. Its structural rigidity, potential for hydrogen bonding, and the ability to introduce various substituents at different positions allow for the fine-tuning of molecular shape and intermolecular interactions necessary for the formation of liquid crystalline phases (mesophases). tandfonline.comsemanticscholar.org Research has shown that 3,5-disubstituted and 1,3,5-trisubstituted pyrazole derivatives can exhibit thermotropic liquid crystal behavior, displaying phases such as nematic and smectic upon changes in temperature. tandfonline.comsemanticscholar.orgresearchgate.net For instance, homologous series of 1,3,5-trisubstituted pyrazole derivatives have been synthesized that are mesomorphic in nature, exclusively showing a nematic phase. tandfonline.com The introduction of the pyrazole core can have a significant effect on the melting and clearing points of the liquid crystal. tandfonline.com

Pyrazole Derivative TypeObserved Mesophase(s)Key Structural FeaturesReference
1,3,5-trisubstituted pyrazole derivativesNematicDerived from 1-phenyl-3-methyl-5-pyrazolone tandfonline.com
Schiff bases from 4-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-oneSmectic A, NematicExhibited enantiotropic and monotropic behavior semanticscholar.org
Azobenzene derivatives with dihydropyrazole heterocycleLiquid Crystalline (unspecified)Five linearly linked rings with long alkoxy chains nih.gov
Dithiocarbamate derivatives of pyrazole ligandsNematicShowed enantiotropic nematic mesophase ekb.eg

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of functionalized pyrazoles is a primary focus for organic chemists. nih.gov While classical cyclocondensation reactions have been the mainstay for producing aminopyrazoles, the future lies in developing more advanced and efficient synthetic strategies. nih.gov This includes the exploration of novel catalysts and reaction conditions to achieve higher yields, greater selectivity, and access to more complex molecular architectures.

Recent research has highlighted the use of innovative catalysts, such as nano copper stabilized on layered double hydroxides, for the one-pot, three-component synthesis of pyrazole (B372694) derivatives. scielo.br This approach aligns with green chemistry principles by eliminating toxic solvents and allowing for catalyst recovery. scielo.br Microwave-assisted synthesis has also emerged as a powerful tool, enabling regiospecific syntheses of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov

Future efforts should focus on:

Developing novel catalytic systems: Exploring new metal-based and organocatalysts to improve reaction efficiency and selectivity.

Expanding the scope of multicomponent reactions: Designing new one-pot reactions to construct complex pyrazole derivatives from simple starting materials. nih.govrsc.org

Utilizing flow chemistry: Implementing continuous flow technologies for safer, more scalable, and efficient synthesis of pyrazolone (B3327878) derivatives.

Deeper Mechanistic Studies of Biological Activities

Derivatives of 3-amino-1H-pyrazol-5(4H)-one exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemimpex.comnih.gov However, for many of these compounds, the precise mechanisms of action at the molecular level are not fully understood.

For instance, certain acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors with a serine-trapping mechanism. acs.org Mass spectrometry studies have confirmed that these compounds act as covalent inhibitors by transferring their acyl moiety to the catalytic serine residue of thrombin. dovepress.com Further research is needed to elucidate the structure-activity relationships (SAR) that govern these interactions. nih.gov

Future research should aim to:

Identify specific molecular targets: Utilizing techniques like proteomics and chemical biology to pinpoint the proteins and pathways that pyrazolone derivatives interact with.

Elucidate binding modes: Employing X-ray crystallography and computational modeling to visualize how these compounds bind to their targets.

Investigate downstream signaling pathways: Understanding the cellular consequences of target engagement to better predict therapeutic effects and potential side effects.

Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to enhance the therapeutic efficacy of drugs while minimizing off-target effects. rsc.org While the direct application of this compound in such systems is not extensively documented, its derivatives hold promise as targeting ligands or as components of drug-conjugates. The pyrazole scaffold is a key component in many bioactive molecules, making it a candidate for modification and incorporation into targeted therapies. researchgate.net

Future research in this area could involve:

Developing pyrazolone-based antibody-drug conjugates (ADCs): Attaching potent pyrazolone derivatives to monoclonal antibodies that specifically target cancer cells. rsc.org

Formulating pyrazolone-loaded nanoparticles: Encapsulating pyrazolone-based drugs within nanoparticles to improve their pharmacokinetic properties and enable passive or active targeting to tumor tissues.

Designing smart drug delivery systems: Creating systems that release the active pyrazolone derivative in response to specific stimuli present in the target microenvironment, such as pH or enzyme activity.

Novel Material Science Applications

The unique chemical structure of the pyrazole ring provides opportunities for its use in the design of functional materials. nih.gov Derivatives of this compound have been utilized in the synthesis of dyes and energetic materials.

For example, monoazo dyes derived from 1-phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one have been synthesized and their properties, including solvent effects and fastness on polyester (B1180765) fabrics, have been investigated. scielo.br Additionally, 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one has been used to prepare heat-resistant energetic compounds with low sensitivity. acs.orgsigmaaldrich.com

Unexplored avenues in material science include:

Development of novel polymers: Incorporating the pyrazolone moiety into polymer backbones to create materials with unique thermal, optical, or electronic properties.

Creation of new sensor materials: Designing pyrazolone derivatives that exhibit changes in fluorescence or color upon binding to specific ions or molecules. nih.gov

Exploration in organic electronics: Investigating the potential of pyrazolone-based compounds as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several studies have focused on developing environmentally benign methods for synthesizing pyrazolone derivatives.

One-pot, three-component reactions in green media like water and ethanol (B145695) have been successfully employed for the synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles without the need for a catalyst. nih.gov The use of sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H) as a recyclable catalyst in water is another example of a green approach for synthesizing pyrazol-chromeno[2,3-d]pyrimidinone derivatives. nih.gov

Future research should continue to focus on:

Solvent-free reactions: Developing synthetic methods that eliminate the need for volatile organic solvents. rsc.org

Use of renewable starting materials: Exploring the use of biomass-derived feedstocks for the synthesis of the pyrazolone core.

Combinatorial Chemistry and High-Throughput Screening for New Leads

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the discovery of new drug candidates. These approaches involve the rapid synthesis of large libraries of related compounds and their subsequent screening for biological activity. The pyrazole scaffold is well-suited for combinatorial synthesis due to the multiple points of diversification on the ring. nih.gov

The application of spectral graph theory in the analysis of combinatorial chemical libraries offers a novel approach to efficiently generate and analyze molecular graphs, potentially correlating graph properties with biological activity.

Future directions in this area include:

Design and synthesis of diverse pyrazolone libraries: Creating large and structurally diverse libraries of this compound derivatives.

Development of novel HTS assays: Designing and validating new assays to screen these libraries for a wide range of biological activities.

Integration of chemoinformatics: Utilizing computational tools to analyze screening data, identify structure-activity relationships, and guide the design of next-generation compounds.

Addressing Research Challenges and Limitations in Pyrazolone Chemistry

Despite the significant progress in pyrazolone chemistry, several challenges and limitations remain. These include issues with regioselectivity in synthesis, the need for a deeper understanding of the toxicological profiles of new derivatives, and the development of resistance to pyrazolone-based drugs.

For example, the synthesis of substituted pyrazolo[1,5-a]pyrimidines can sometimes lead to the formation of isomeric products, necessitating careful control of reaction conditions and robust analytical methods to ensure regioselectivity. researchgate.netnih.gov

Future research should be directed towards:

Improving synthetic control: Developing more selective and predictable synthetic methods to overcome challenges in regioselectivity and stereoselectivity.

Comprehensive toxicological profiling: Conducting thorough in vitro and in vivo studies to assess the safety of new pyrazolone derivatives.

Understanding resistance mechanisms: Investigating how resistance to pyrazolone-based drugs develops and designing strategies to overcome it.

The continued exploration of these future research directions will undoubtedly lead to the discovery of new applications for this compound and its derivatives, further solidifying the importance of the pyrazole scaffold in science and technology.

Q & A

Q. What are the most reliable synthetic routes for 3-amino-1H-pyrazol-5(4H)-one, and how do reaction conditions affect yield?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Refluxing sodium cyanoacetate, sodium ethoxide, and hydrazine hydrate in ethanol, followed by phenyldiazonium chloride coupling (87% yield) .
  • Route 2 : Using CCl₄ and cyanacetyl hydrazide, though details on yields are less explicit .
    Key factors affecting yield include temperature control (e.g., 0°C for diazonium coupling to prevent decomposition) and solvent choice (50% aqueous ethanol improves solubility of intermediates) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • Methodological Answer :
  • IR : Look for peaks at 3449–3300 cm⁻¹ (NH₂/NH stretches), 1702 cm⁻¹ (C=O), and 1627 cm⁻¹ (C=N) .
  • ¹H NMR : A broad singlet at δ 6.85 (NH₂), aromatic protons at δ 7.41–7.92 (Ph), and NH signals at δ 10.71/14.18 .
    Cross-validate with elemental analysis (e.g., C: 53.27%, H: 4.51%, N: 34.12%) to confirm purity .

Q. What are common derivatives of this compound in medicinal chemistry?

  • Methodological Answer : Derivatives like 4-arylidene pyrazolones (e.g., 4-[(Z)-(2-furyl)(2-naphthylamino)methylene] analogs) are synthesized via condensation with aldehydes/ketones . Ultrasound-assisted methods improve reaction efficiency for derivatives like 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in tautomeric or stereochemical assignments?

  • Methodological Answer : X-ray crystallography (e.g., using SHELXL ) confirms tautomeric forms and stereochemistry. For example, (Z)-isomers of hydrazone derivatives are validated via C=O and C=N bond lengths (1.23 Å and 1.29 Å, respectively) . Twinned crystals can be handled by refining H atoms freely and using riding models for non-polar H atoms .

Q. What strategies mitigate low yields in diazonium coupling reactions for pyrazolone derivatives?

  • Methodological Answer :
  • Use freshly prepared phenyldiazonium chloride to avoid decomposition.
  • Maintain pH control with potassium acetate (6 equivalents) to stabilize intermediates .
  • Compare conventional vs. ultrasound methods: Non-conventional methods reduce reaction times (e.g., from hours to minutes) and improve yields by 10–15% .

Q. How do computational models complement experimental data in studying pyrazolone reactivity?

  • Methodological Answer : Density Functional Theory (DFT) can predict electrophilic/nucleophilic sites using crystallographic coordinates (e.g., Mulliken charges on C-4 and N-1). Software like ORTEP-3 visualizes molecular geometry and hydrogen bonding networks .

Q. What analytical techniques are critical for detecting impurities in synthesized pyrazolones?

  • Methodological Answer :
  • HPLC-MS : Identifies byproducts (e.g., unreacted hydrazine or cyanoacetate).
  • TGA/DSC : Detects decomposition events (e.g., decarboxylation at >200°C) .
    Cross-reference with ¹³C NMR (e.g., δ 175.9 for C=O) to confirm functional group integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrazol-5(4H)-one
Reactant of Route 2
3-amino-1H-pyrazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.